Elimusertib (BAY-1895344) exerts its anti-tumor effects by specifically targeting a key regulator in the DNA damage response (DDR) pathway.
The table below summarizes key quantitative data on this compound's activity:
| Parameter | Details |
|---|---|
| ATR inhibition (IC₅₀) | 7 nM (cell-free assay) [4] |
| Cellular anti-proliferation (IC₅₀) | Median of 78 nM across a broad panel of human tumor cell lines [4] |
| Key Cellular Effects | S-phase progression delay [2], increased ssDNA [2], caspase-dependent apoptosis (caspase-3, -7) [2] [3], G0/G1 phase accumulation [3] |
| Key In Vivo Efficacy | Strong monotherapy efficacy in xenograft and patient-derived xenograft (PDX) models, including breast cancer [2], triple-negative breast cancer (TNBC) [3], and pediatric solid tumors [5]. |
The anti-cancer activity of this compound and its underlying mechanism have been validated through a suite of standard in vitro and in vivo assays.
| Experiment Type | Protocol Description | Key Findings from this compound Studies |
|---|
| In Vitro Cytotoxicity | WST-1/MTT assay: Cells treated with this compound (1-10 nM) for 24-96 hours. Viability measured via dye absorbance [3]. Colony Formation Assay: Cells treated with this compound (at IC₅₀) for 48 hours, then cultured in drug-free media for 7-10 days. Colonies are fixed and stained [5]. | Dose- and time-dependent decrease in cell viability [3]. Significant reduction in long-term clonogenic survival [2] [5]. | | Apoptosis Analysis | Annexin V Staining: Distinguishes early/late apoptotic and dead cells [3]. Western Blot: Analysis of apoptosis markers like cleaved PARP, caspase-3, and caspase-9 [3]. | Significant increase in Annexin V-positive cells and cleavage of PARP and caspases [2] [3]. | | Cell Cycle Analysis | Flow Cytometry: Cells stained with propidium iodide to determine DNA content and identify cell cycle phase distribution [3]. | Increase in sub-G1 population (cell death), G0/G1 accumulation, and delayed S-phase progression [2] [3]. | | DNA Damage Assessment | Comet Assay (Alkaline/Neutral): Measures single and double-stranded DNA breaks at the single-cell level [2]. Western Blot: Detection of DNA damage markers like γH2AX and p-Chk1 [3]. | Increased levels of ssDNA and DNA damage; suppression of p-Chk1, indicating ATR pathway inhibition [2] [3]. | | In Vivo Efficacy | Xenograft/PDX Models: Immunodeficient mice implanted with human tumor cells or patient-derived tissue treated with this compound (e.g., 50 mg/kg via oral gavage) [5] [4]. | Strong antitumor activity and tumor growth inhibition in breast cancer and pediatric solid tumor models [2] [5]. |
The following diagram illustrates the DNA damage response pathway and how this compound disrupts it to induce cancer cell death.
This diagram shows that by inhibiting ATR, this compound blocks the downstream survival signals, forcing over-stressed cancer cells into replication catastrophe and apoptosis [2] [1].
This compound represents a promising targeted strategy, particularly for aggressive cancers that lack effective treatment options.
The preclinical data robustly supports this compound as a potent ATR inhibitor. Its future clinical success will depend on the continued identification and validation of biomarkers to select patients most likely to benefit from this targeted therapy.
The Ataxia-telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), particularly during DNA replication. It is essential for cell viability and functions as a central signal transducer that coordinates DNA replication origin firing, replication fork stability, cell cycle checkpoints, and DNA repair to maintain genome integrity [1] [2].
The following diagram illustrates the core canonical pathway of ATR activation in response to replication stress, based on the current model described in the scientific literature [1].
ATR canonical activation pathway triggered by replication stress.
The canonical activation of ATR is initiated by the stalling of DNA replication forks, which leads to the exposure of long stretches of single-stranded DNA (ssDNA). The core steps are [1]:
Dysregulation of the ATR pathway is implicated in cancer, and ATR inhibition is a promising therapeutic strategy. The table below summarizes key aspects of ATR biology and the properties of select ATR inhibitors (ATRis).
| Aspect | Description / Value | Significance / Implication |
|---|---|---|
| Cellular Essentiality | Essential gene [1] | Non-viable homozygous loss; fundamental for replication. |
| Cancer Association | Haploinsufficient tumor suppressor; mutated in Seckel Syndrome [1] | Protects against cancer; patient mutations cause growth defects. |
| Therapeutic Rationale | Oncogene-induced replication stress [1] | Cancer cells rely on ATR for survival, creating a therapeutic window. |
| ATR Inhibitors | AZD6738 (Ceralasertib), Berzosertib (VX-970, M6620) [3] | Small molecule inhibitors in clinical development. |
| Efficacy (in vitro) | Significant anti-glioma activity [3] | Cytotoxic effect in human and murine glioma cell lines. |
| Biomarker (in vitro) | Induction of p53 signaling upon ATRi [3] | Response is shaped by cellular p53 status. |
| Clinical Challenge | Bone marrow suppression [3] | Dose-limiting toxicity with continuous ATRi dosing. |
To evaluate the effects of ATR inhibition (ATRi) in experimental models, researchers employ a combination of functional, molecular, and phenotypic assays. The following workflow outlines a typical multi-faceted approach for profiling ATRi response, as used in recent studies [3].
Multi-modal experimental workflow for profiling ATR inhibitor response.
Detailed Methodologies for Key Experiments [3]:
Acute Cytotoxicity & Viability Assays
Cell Cycle and Apoptosis Analysis by Flow Cytometry
Transcriptomic and Proteomic Profiling
Genome-wide CRISPR/Cas9 Functional Genomic Screens
This compound (also known as BAY 1895344) is a potent and selective small-molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR). ATR is primarily activated in response to replication stress, a common feature of cancer cells characterized by delays or errors in DNA replication. Cancer cells, particularly those with oncogene activation or DNA repair deficiencies, often exhibit elevated levels of replication stress, making them vulnerable to ATR inhibition. By disrupting the DDR, this compound prevents cancer cells from repairing damaged DNA, leading to replication catastrophe and apoptotic cell death [1] [2].
The profound anti-tumor efficacy of this compound has been demonstrated across diverse preclinical models, including pediatric solid tumors, adult cancers, and patient-derived xenograft (PDX) models. Its ability to synergize with various DNA-damaging agents positions it as a promising candidate for combination therapies. This whitepaper provides a comprehensive technical overview of this compound's preclinical efficacy, detailed experimental methodologies, molecular mechanisms of action, and potential biomarkers to guide future research and clinical development [1] [3] [2].
This compound has demonstrated remarkable monoactivity in a comprehensive panel of pediatric solid tumor models. A pivotal study evaluated its efficacy across 38 cell lines and 32 patient-derived xenograft (PDX) models representing common pediatric malignancies, including alveolar rhabdomyosarcoma, neuroblastoma, and Ewing sarcoma. The drug was tested using a regimen mirroring those employed in clinical trials (3 days on/4 days off or 3 days on/11 days off) [1].
Table 1: this compound Monotherapy Efficacy in Pediatric Solid Tumor PDX Models
| Tumor Type | Model Count | Response Rate | Comparative Efficacy vs. Standard Chemotherapy |
|---|---|---|---|
| Alveolar Rhabdomyosarcoma | Multiple PDX models | Pronounced objective responses | Stronger antitumor effects than some standard-of-care regimens |
| Neuroblastoma | Multiple PDX models | Significant activity | Not directly compared in all models |
| Overall Pediatric Solid Tumors | 32 PDX models | Pronounced objective responses | Varied by tumor type and molecular features |
Strikingly, this compound monotherapy exhibited superior antitumor effects compared to certain standard-of-care chemotherapies in some models, particularly in alveolar rhabdomyosarcoma PDX models. This suggests that ATR inhibition could represent a promising therapeutic strategy for pediatric malignancies characterized by high replication stress and specific molecular alterations [1].
In adult cancer models, this compound has shown significant anti-proliferative activity both as a single agent and in combination with other therapeutics. Research across various cancer types, including breast cancer, lymphomas, and other solid tumors, has elucidated its potential clinical applicability [2].
Table 2: this compound Efficacy in Adult Cancer Models
| Cancer Type | Model System | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Breast Cancer | MDA-MB-453 and MDA-MB-231 cell lines; xenograft and PDX models | Delayed S-phase progression, induced caspase-7-dependent apoptosis | Replication catastrophe from increased single-stranded DNA damage |
| Lymphoma | Various lymphoma models | Synergistic activity with PI3K inhibitor copanlisib | Combined disruption of survival and DNA damage repair pathways |
| Advanced Solid Tumors | Phase I clinical trial combination with cisplatin | Modest activity (1 PR, 5 SD among 10 evaluable patients) but significant hematologic toxicity | ATR inhibition preventing repair of cisplatin-induced DNA damage |
In breast cancer models, this compound treatment resulted in dose-dependent growth inhibition and significantly reduced colony formation capacity. The drug specifically delayed S-phase progression, leading to accumulation of single-stranded DNA (ssDNA) and subsequent replication catastrophe in sensitive cells. This effect was particularly pronounced in cancer cells with high basal levels of replication stress, highlighting a potential biomarker for patient selection [2].
Cell viability assessment using CellTiter-Glo luminescent assay represents a fundamental protocol for evaluating this compound's anti-proliferative effects. The standardized methodology involves:
For colony formation assays, which assess long-term proliferative capacity after transient drug exposure:
Patient-derived xenograft models provide a clinically relevant platform for evaluating this compound efficacy. The standard protocol involves:
Cell cycle analysis via flow cytometry provides insights into this compound's mechanism of action:
For replication stress assessment, BrdU incorporation assays coupled with DNA fiber analysis or ssDNA detection:
DNA damage evaluation through comet assays:
The following diagram illustrates the molecular mechanism of this compound in targeting the ATR-mediated DNA damage response pathway:
This compound inhibits ATR-CHK1 signaling, preventing DNA repair and inducing apoptosis.
The comprehensive workflow for evaluating this compound's preclinical efficacy integrates multiple experimental approaches:
Comprehensive workflow for evaluating this compound's preclinical efficacy.
Research has identified several potential biomarkers that may predict sensitivity to this compound, enabling better patient stratification in clinical trials:
These biomarkers are currently being evaluated in clinical trial designs (NCT04095273, NCT03188965, NCT03682289, among others) to optimize patient selection for ATR inhibitor therapy [1].
This compound demonstrates compelling preclinical efficacy across diverse pediatric and adult tumor models, particularly in cancers characterized by high replication stress and specific molecular vulnerabilities. The robust activity observed as monotherapy in pediatric solid tumor PDX models, sometimes exceeding standard-of-care chemotherapy, highlights its potential as a novel therapeutic approach for aggressive childhood cancers [1].
The well-defined experimental protocols outlined in this document provide researchers with standardized methodologies for evaluating ATR inhibitors in preclinical models, facilitating direct comparison across studies. The molecular mechanisms involving S-phase disruption, replication catastrophe, and apoptotic induction establish a solid scientific foundation for clinical translation [1] [2].
| Parameter | Value | Experimental Context |
|---|---|---|
| ATR Enzyme (IC₅₀) | 7 nM [1] [2] [3] | Time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay [1]. |
| Cellular ATR (IC₅₀) | 36 nM [1] | Inhibition of hydroxyurea-induced H2AX phosphorylation in HT-29 cells [1]. |
| Anti-proliferative (IC₅₀) | Median: 78 nM [1] | 72-96 hour exposure in a panel of 38 human cancer cell lines (CellTiter-Glo or crystal violet assay) [1]. |
| Selectivity (IC₅₀) | ATM: 1,420 nM [1] DNA-PK: 332 nM [1] mTOR: 427 nM (Selectivity Ratio: 61) [1] | Kinase selectivity assessed against a broad panel of 468 kinases [1]. |
The experimental data for Elimusertib were generated using the following standardized methodologies.
This compound has shown promising efficacy in diverse preclinical settings, which supports its ongoing clinical investigation.
The diagram below illustrates the core mechanism of action of this compound and the rationale for its synergistic combinations.
Elimusertib (BAY 1895344) is a potent, selective, and orally available small-molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response (DDR). It is currently in clinical development for various solid tumors and lymphomas. ATR is activated in response to replication stress and DNA damage, particularly single-strand breaks (SSBs) and stalled replication forks. Upon activation, ATR initiates signaling cascades that promote cell survival by stabilizing replication forks, activating cell-cycle checkpoints (primarily through phosphorylation of CHK1), and facilitating DNA repair. By inhibiting ATR, this compound disrupts these protective mechanisms, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high intrinsic replication stress or DDR deficiencies such as ATM loss.
The following diagram illustrates the core DNA damage response pathway and this compound's mechanism of action.
Figure 1: this compound mechanism of action in the DNA damage response pathway.
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for supporting pharmacokinetic studies of this compound. The following method has been developed and validated according to FDA Bioanalytical Method Validation Guidance [1].
The method has been rigorously validated, demonstrating the following performance characteristics [1]:
The experimental workflow for the quantitative analysis of this compound is summarized below.
Figure 2: LC-MS/MS workflow for this compound quantitation in plasma.
Data from preclinical and clinical studies have characterized the fundamental PK properties of this compound. A significant finding is its limited distribution into the central nervous system (CNS), which has important therapeutic implications for brain tumors [2].
Table 1: Core Pharmacokinetic Properties of this compound
| Parameter | Value / Finding | Context / Notes | Source |
|---|---|---|---|
| Administration | Oral | Formulated in 60% PEG 400, 30% water, 10% ethanol (preclinical). | [3] |
| Plasma Protein Binding | High (Fu,plasma ~0.5%) | Highly bound to human plasma proteins. | [2] |
| Brain Penetration | Limited | Total brain-to-plasma ratio (Kp) ~0.14 in mice; unbound Kp,uu ~0.03. | [2] |
| CNS Efflux | P-gp and Bcrp substrate | Efflux at BBB limits CNS distribution; Kp increases ~3-fold in P-gp/Bcrp KO mice. | [2] |
| Tissue Binding | High in brain | Unbound fraction in brain (Fu,brain) ~0.07%. | [2] |
The distribution of this compound is significantly influenced by efflux transporters and tissue binding.
This compound demonstrates robust on-target pharmacodynamic effects and antitumor efficacy in preclinical models.
Table 2: Key Pharmacodynamic (PD) Biomarkers and Efficacy Correlates
| PD / Efficacy Measure | Observation | Implication / Context | Source |
|---|---|---|---|
| pCHK1 (Ser345) Suppression | Robust inhibition at nM concentrations (e.g., 30 nM) in vitro. | Confirms on-target engagement of ATR kinase. | [2] |
| Monotherapy Response (PDX) | PR in 4/21, SD in 4/21 models; prolonged EFS-2 in 11/21 models. | Single-agent activity in DDR-deficient tumors. | [3] |
| Activity in Pediatric PDX | Strong objective response rates; superior to some standard chemotherapies. | Potential for meaningful clinical application in pediatric solid tumors. | [4] |
| PI3K/mTOR Signaling | Increased in 2 of 4 PDX models post-treatment. | Potential resistance mechanism; rationalizes PI3K inhibitor combination. | [3] |
| Synergy with PARP Inhibitors | Enhanced activity in PARP-resistant models. | Provides a strategy to overcome PARP inhibitor resistance. | [3] |
Clinical trials have investigated various dosing schedules for this compound to balance efficacy and tolerability, particularly in combination regimens.
This compound is a potent and selective ATR inhibitor with a well-characterized PK/PD profile. Its high plasma protein binding, limited CNS penetration due to P-gp/Bcrp efflux, and extensive tissue binding are critical factors influencing its distribution and therapeutic potential. It demonstrates compelling single-agent efficacy in preclinical models with DDR deficiencies, such as those with ATM loss, and shows synergistic potential in rational combinations, notably with PARP inhibitors.
Future research should focus on:
ATR is a master regulator of the cellular response to replication stress and DNA single-strand breaks [1]. Elimusertib potently and selectively inhibits ATR kinase activity, which is crucial for cancer cells with underlying DNA repair defects. The following diagram illustrates the key pathways involved.
Figure 1: ATR Signaling Pathway and this compound Mechanism. this compound inhibits ATR, blocking downstream checkpoint signaling and DNA repair, forcing damaged cells into apoptosis.
This mechanism is the basis for a synthetic lethality approach. Cancer cells with deficiencies in complementary DDR pathways (e.g., ATM loss, BRCA1/2 mutations, ARID1A mutations) become overly reliant on the ATR-CHK1 axis for survival. Inhibiting ATR in these vulnerable cells leads to catastrophic DNA damage and cell death, while normal cells remain relatively unaffected [2] [1] [3].
This compound's efficacy has been evaluated across various preclinical models, providing a robust evidence base for its development.
The following table summarizes common experimental protocols used to characterize this compound's activity in cellular models.
| Assay Type | Key Protocol Details | Example Readout / Result |
|---|---|---|
| Cell Viability/Proliferation | CellTiter-Glo or crystal violet staining after 72-96 hour exposure to this compound [4]. | IC₅₀ of 9 nM in SU-DHL-8 lymphoma cells [4]. |
| Biomarker Inhibition (Immunofluorescence) | Cells treated with this compound & a DNA damaging agent (e.g., hydroxyurea). Fixed & stained with anti-phospho-H2AX (γH2AX) antibody after 30 mins [4]. | IC₅₀ of 36 nM for suppression of hydroxyurea-induced H2AX phosphorylation in HT-29 cells [5] [4]. |
| Pathway Signaling (HTRF) | Evaluation of PI3K/AKT/mTOR signaling by measuring AKT phosphorylation at Ser473 via Homogeneous Time-Resolved Fluorescence after 30 min drug exposure [4]. | IC₅₀ of 35 nM in MCF7 cells [4]. |
Preclinical in vivo studies are critical for validating therapeutic potential. Key methodologies and findings include:
Clinical trials have explored this compound both as a monotherapy and in rational combinations, highlighting its potential and challenges.
This compound represents a clinically advanced, potent, and selective ATR inhibitor. Its development is grounded in a solid mechanistic rationale of synthetic lethality, targeting cancers with specific DDR deficiencies. While its clinical application, particularly in combination with platinum-based chemotherapy, is challenged by toxicity, ongoing research continues to explore its potential in biomarker-selected populations and with novel combination partners.
The following diagram illustrates the conceptual mechanism of synthetic lethality between elimusertib and ATM deficiency.
Synthetic lethality of ATR inhibition in ATM-deficient cells.
This compound has demonstrated promising antitumor activity across various preclinical models and early clinical trials, with efficacy extending to PARP inhibitor-resistant settings.
A key study tested this compound monotherapy in 21 patient-derived xenograft (PDX) models enriched for DDR alterations [1]. The results are summarized below:
| Response Metric | Result |
|---|---|
| Event-Free Survival (EFS-2) Prolongation | 11 of 21 models [1] |
| Partial Response (PR) | 4 models [1] |
| Stable Disease (SD) | 4 models [1] |
| Activity in PARPi-Resistant Models | EFS-2 prolonged in 3 of 5 models [1] |
| Activity with ATM Loss (IHC) | PR/SD in 2 of 5 models [1] |
This study also found that the antitumor activity of this compound was not limited to ATM alterations but was also observed in models with BRCA1/2 mutations. Furthermore, the combination of this compound with the PARP inhibitor niraparib showed enhanced activity in PARP-resistant models, suggesting a promising strategy to overcome resistance [1].
This compound monotherapy demonstrated strong antitumor effects in PDX models of common pediatric solid tumors, with particularly pronounced effects in models of alveolar rhabdomyosarcoma and neuroblastoma [2]. The study reported that this compound showed stronger antitumor effects than some standard-of-care chemotherapies [2].
Consistent with preclinical findings, a Phase 1b clinical trial (NCT03188965) showed that this compound elicited durable responses in patients with advanced solid tumors harboring ATM alterations and BRCA1/2 defects [3].
For laboratory research, here are methodologies used in the cited studies to evaluate this compound's efficacy and mechanism of action.
This protocol is used to assess the antitumor activity of this compound in patient-derived xenograft models [1].
This protocol outlines how to investigate the cellular mechanisms of this compound, as performed in the triple-negative breast cancer (TNBC) study [4].
Elimusertib (BAY-1895344) represents a novel class of ATR inhibitors that exploit the DNA damage response pathway in cancer cells, demonstrating significant anti-tumor efficacy across multiple cancer models. This whitepaper provides a comprehensive technical analysis of this compound's mechanism of action, focusing specifically on its induction of replication catastrophe—a catastrophic failure of DNA replication that leads to cell death. Recent preclinical studies have established that this compound exerts potent anti-tumor effects particularly in breast cancers with high replication stress, where it delays S-phase progression, induces caspase-7-dependent apoptosis, and causes massive DNA damage through aberrant single-stranded DNA accumulation. The compound's ability to selectively target cancer cells with inherent genomic instability while sparing normal cells makes it a promising therapeutic candidate, either as monotherapy or in combination with other DNA-damaging agents. This report synthesizes current mechanistic understanding, experimental evidence, and methodological approaches for studying this compound's effects, providing researchers and drug development professionals with comprehensive technical insights into its therapeutic potential.
This compound (BAY-1895344) is a potent, highly selective, and orally available small molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway [1]. From a chemical perspective, this compound has a molecular weight of 375.18 g/mol and complies with Lipinski's rule of five (0 rules broken), suggesting favorable drug-like properties. Its biochemical potency is remarkable, with an IC50 of 7 nM against ATR kinase in biochemical assays [1]. The compound exhibits a characteristic kinase inhibitor profile with hydrogen bond acceptors (6), hydrogen bond donors (1), and a topological polar surface area of 84.75, contributing to its cellular permeability and oral bioavailability.
The biological rationale for targeting ATR kinase stems from its central role in managing replication stress in cancer cells. Unlike normal cells, cancer cells experience elevated levels of endogenous replication stress due to oncogene activation, dysregulated cell cycle progression, and defective DNA repair mechanisms [2]. This increased replication stress creates a unique vulnerability—cancer cells become critically dependent on ATR-mediated checkpoint signaling to survive ongoing DNA damage during replication. ATR acts as a master regulator of the replication stress response, coordinating cell cycle checkpoints, replication fork stability, and DNA repair processes [3]. Inhibition of ATR disrupts these essential protective mechanisms, pushing already-stressed cancer cells beyond their survival threshold through replication catastrophe, while theoretically sparing normal cells with lower basal replication stress. This therapeutic strategy represents a promising approach for selectively targeting cancer cells with specific molecular vulnerabilities, including those with defects in alternative DDR pathways such as ATM loss or p53 mutations [4].
Under physiological conditions, the ATR kinase pathway serves as a critical protective mechanism against replication stress. During DNA replication, various stressors including replication-transcription collisions, oncogene activation, and DNA lesions can lead to replication fork stalling and the emergence of single-stranded DNA (ssDNA) regions [2]. These ssDNA regions are rapidly coated by replication protein A (RPA), which recruits the ATR-ATRIP complex through direct interaction with ATRIP [3] [2]. Subsequent recruitment of additional components including the 9-1-1 complex (Rad9-Rad1-Hus1) and TOPBP1 leads to full ATR activation [2]. Activated ATR then phosphorylates numerous downstream targets, most notably checkpoint kinase 1 (Chk1), which executes key functions including cell cycle checkpoint activation, inhibition of origin firing, and stabilization of replication forks [4] [2]. This coordinated response allows cells to manage replication stress, complete DNA synthesis, and maintain genomic integrity.
This compound disrupts the normal DNA damage response by competitively inhibiting ATR kinase activity in the ATP-binding pocket of its catalytic domain [1]. This inhibition prevents ATR from phosphorylating its downstream substrates, leading to a cascade of catastrophic events in cancer cells already experiencing high replication stress. The primary mechanistic consequences include:
The transition from replication stress to replication catastrophe under this compound treatment involves a precise sequence of molecular events. Initially, cancer cells with high basal replication stress experience further ssDNA accumulation due to unscheduled origin firing and fork stalling [5] [2]. The RPA pool becomes depleted, leaving ssDNA unprotected and vulnerable to nucleolytic degradation. Subsequently, collapsed replication forks are converted into double-strand breaks, which are highly cytotoxic DNA lesions [5]. The failure of cell cycle checkpoints allows cells with these severe lesions to progress through the cell cycle, leading to mitotic catastrophe characterized by premature chromatin condensation and inappropriate mitotic entry [2]. Finally, the massive DNA damage triggers caspase-7-dependent apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased Annexin V staining and sub-G1 population in cell cycle analysis [5] [4].
Table 1: Key Molecular Events in this compound-Induced Replication Catastrophe
| Molecular Event | Consequence | Experimental Evidence |
|---|---|---|
| ATR kinase inhibition | Disruption of DNA damage signaling | Biochemical IC50 = 7 nM [1] |
| ssDNA accumulation | Replication fork instability | Comet assay detection [5] |
| Chk1 phosphorylation suppression | Cell cycle checkpoint failure | Western blot analysis [4] |
| Unscheduled origin firing | Depletion of RPA and nucleotide pools | BrdU assay [5] |
| Caspase-7 activation | Apoptotic cell death | Annexin V assay, sub-G1 population [5] |
The diagram above illustrates the mechanistic pathway through which this compound induces replication catastrophe, contrasting it with the normal protective ATR pathway. The red nodes highlight key points of pathway disruption, while the green nodes represent the normal DNA damage response.
Comprehensive in vitro studies have demonstrated this compound's potent anti-proliferative effects across various cancer models. In breast cancer cell lines, this compound treatment resulted in dose-dependent and time-dependent cytotoxicity, with particularly pronounced effects in triple-negative breast cancer (TNBC) models [5] [4]. The MDA-MB-231 TNBC cell line showed significant reduction in cell viability, with proliferation decreasing to 70.8 ± 0.2% at 6 nM and 62.2 ± 2.5% at 8 nM after 72 hours of treatment [4]. Beyond direct cytotoxicity, this compound effectively suppressed colony formation capacity in sensitive cell lines, indicating durable anti-proliferative effects that persist beyond drug exposure [5].
The compound's efficacy is closely linked to cancer cell replication stress levels. Cells with high basal replication stress, often due to oncogene activation or cell cycle dysregulation, demonstrate heightened sensitivity to this compound [5] [2]. Mechanistic studies revealed that sensitive cells exhibit delayed S-phase progression and accumulation in G0/G1 phase, followed by significant increase in the sub-G1 population indicative of apoptotic cell death [5] [4]. This specific vulnerability of high-replication stress cancer cells provides a therapeutic window that can be exploited for selective tumor targeting.
The translational potential of this compound has been validated through multiple in vivo models, including cell line-derived xenografts and patient-derived xenograft (PDX) models [5]. In these sophisticated preclinical models, this compound monotherapy demonstrated significant tumor growth inhibition across various cancer types, confirming the therapeutic relevance of ATR inhibition [5] [6]. The anti-tumor effects observed in vivo correlated with the replication stress levels of the original tumors, supporting the concept that replication stress serves as a key predictive biomarker for this compound response [5].
Notably, this compound has shown promising activity in lymphoma models, where its potent antitumor effects were associated with high expression of genes involved in DNA damage response and cell cycle regulation [6]. Additionally, studies have revealed synergistic effects when this compound is combined with other anticancer agents, particularly PI3K inhibitors like copanlisib in lymphoma models, opening avenues for rational combination therapies [6]. These in vivo findings provide strong justification for clinical development of this compound both as monotherapy and in combination regimens.
Table 2: this compound Efficacy Across Experimental Cancer Models
| Cancer Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 cells | 50.8% viability at 6 nM, 42.2% at 8 nM (96h) | [4] |
| Breast Cancer | Xenograft models | Significant tumor growth inhibition | [5] |
| Breast Cancer | Patient-derived xenografts | Anti-tumor effects in high replication stress models | [5] |
| Lymphoma | Various models | Potent antitumor activity, synergy with PI3K inhibitors | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 cells | G0/G1 accumulation, caspase-3 activation | [4] |
Identification of predictive biomarkers is crucial for optimal patient selection for this compound therapy. Current evidence points to several potential biomarkers that may predict sensitivity to ATR inhibition:
Conversely, mechanisms of potential resistance include upregulation of alternative DNA repair pathways, restoration of cell cycle checkpoints through compensatory signaling, and drug efflux mechanisms. Understanding these resistance mechanisms is essential for developing strategies to overcome treatment limitations.
Comprehensive methodological approaches are required to fully characterize this compound's mechanism of action and anti-tumor effects. The following core assays provide robust technical frameworks for investigating ATR inhibition and replication catastrophe:
Cell Viability and Proliferation Assays: The MTT assay or Water-Soluble Tetrazolium (WST-1) assay is employed to quantify cytotoxicity and anti-proliferative effects [5] [4]. Typically, cells are seeded at density of 2×10⁴ cells/well and treated with this compound across a concentration range (1-10 nM) for 24-96 hours. Following treatment, WST-1 reagent is added and absorbance measured at 450 nm using a microplate reader [4]. This approach allows for determination of IC₅₀ values and time-dependent response characterization.
Clonogenic Survival Assay: This assay evaluates long-term reproductive cell death following drug treatment [5]. Cells are treated with this compound for specified durations, then reseeded at low density and allowed to form colonies for 7-14 days. Colonies are fixed, stained, and counted to determine surviving fractions. This assay specifically detects replication catastrophe-induced cell death that may not be immediately apparent in short-term viability assays.
Cell Cycle Analysis: Flow cytometry-based cell cycle analysis is crucial for evaluating this compound's effects on cell cycle progression [5] [4]. Following treatment, cells are stained with propidium iodide using the Muse Cell Cycle Kit and analyzed using a Muse Cell Analyzer or similar instrumentation [4]. This methodology detects accumulation in specific cell cycle phases (particularly S-phase delays) and the emergence of sub-G1 population indicating apoptotic DNA fragmentation.
Deeper mechanistic investigations require specialized methodologies to elucidate the molecular events underlying replication catastrophe:
DNA Damage Analysis: The alkaline and neutral comet assays are employed to quantify single-stranded and double-stranded DNA breaks, respectively [5]. In this technique, single cells are suspended in low-melting-point agarose on microscope slides, lysed, and subjected to electrophoresis under either alkaline (for SSBs) or neutral (for DSBs) conditions. DNA is stained with fluorescent dye and visualized by fluorescence microscopy. The extent of DNA migration (comet tail) correlates with DNA damage levels.
Apoptosis Detection: Annexin V/propidium iodide (PI) staining followed by flow cytometry quantitatively assesses apoptotic cell death [5] [4]. Annexin V binds to phosphatidylserine externalized on the outer leaflet of the plasma membrane during early apoptosis, while PI stains DNA in late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows discrimination between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.
DNA Replication Dynamics: The BrdU assay measures DNA synthesis and S-phase progression [5]. Cells are pulsed with bromodeoxyuridine (BrdU), which incorporates into newly synthesized DNA. BrdU incorporation is detected using specific antibodies, allowing quantification of replicating cells and analysis of replication fork progression. This assay is particularly valuable for detecting this compound-induced S-phase delays and replication stress.
Western Blot Analysis: Immunoblotting validates target engagement and downstream molecular effects [4]. Following this compound treatment, proteins are extracted using RIPA buffer, separated by SDS-PAGE, transferred to membranes, and probed with antibodies against key targets including ATR, p-Chk1 (Ser345), γH2AX, PARP, cleaved caspase-3/7, and other DNA damage and cell cycle regulators [4]. GAPDH or similar housekeeping proteins serve as loading controls.
Table 3: Key Experimental Protocols for Studying this compound Mechanisms
| Methodology | Key Parameters | Applications in this compound Research |
|---|---|---|
| WST-1/MTT assay | 2×10⁴ cells/well, 1-10 nM this compound, 24-96h | Cytotoxicity and anti-proliferative effects [4] |
| Annexin V/PI assay | 1-5×10⁵ cells, 6-8 nM this compound, 72-96h | Apoptosis quantification [5] [4] |
| Comet assay | Alkaline (SSBs) vs. neutral (DSBs) conditions | DNA damage quantification [5] |
| BrdU assay | BrdU pulse, anti-BrdU antibody detection | S-phase progression and replication stress [5] |
| Western blot | Antibodies: p-Chk1, γH2AX, PARP, caspases | ATR pathway inhibition and DNA damage response [4] |
This compound monotherapy demonstrates particular promise for malignancies characterized by high replication stress and specific DNA repair deficiencies [5] [2]. The synthetic lethality between ATR inhibition and ATM deficiency represents a precision medicine approach for tumors with ATM loss or mutations [3]. Similarly, tumors with CCNE1 amplification or p53 mutations show enhanced sensitivity to this compound monotherapy due to their increased dependency on ATR-mediated replication stress management [3] [4]. The ongoing clinical trials will further define the optimal monotherapy applications and validate potential biomarkers for patient selection.
The synergistic potential of this compound with other anticancer modalities represents a particularly promising area of therapeutic development. Several rational combination strategies have emerged from preclinical studies:
Combination with DNA-damaging agents: this compound potentiates the efficacy of DNA-damaging chemotherapy (e.g., platinum agents, topoisomerase inhibitors) and radiation therapy by preventing repair of therapy-induced DNA damage [3] [6]. This approach is especially relevant for tumors with intrinsic resistance to genotoxic therapies.
Combination with PARP inhibitors: Simultaneous targeting of complementary DNA repair pathways through PARP inhibition creates synthetic lethality in homologous recombination-deficient tumors and can overcome resistance to PARP inhibitors [3].
Combination with immunotherapy: Emerging evidence suggests that ATR inhibition may enhance response to immune checkpoint inhibitors by increasing tumor mutational burden and promoting inflammatory tumor microenvironments [3] [2].
Combination with targeted agents: Synergy with PI3K inhibitors (e.g., copanlisib) has been demonstrated in lymphoma models, indicating potential for rational targeted therapy combinations [6].
The translational path for this compound faces several challenges that require careful consideration. Biomarker validation remains crucial for identifying patient populations most likely to benefit from treatment [3] [2]. The development of robust diagnostic assays for replication stress levels, ATM status, and other predictive biomarkers will be essential for precision medicine applications. Additionally, managing combination therapy toxicities represents a significant challenge, as ATR inhibition may exacerbate side effects of DNA-damaging agents. Strategic scheduling of combination regimens and the development of predictive toxicity biomarkers will be important for maximizing therapeutic index. Finally, understanding and overcoming resistance mechanisms through rational drug sequencing or additional combination approaches will be necessary for long-term clinical success.
Elimusertib (BAY-1895344) is a potent and selective small-molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase [1]. ATR is a master regulator that coordinates the cellular response to DNA damage and replication stress. By inhibiting ATR, this compound disrupts the normal DNA damage repair process, leading to the accumulation of DNA damage during replication and ultimately causing replication catastrophe, a lethal form of DNA damage [2].
The diagram below illustrates the key mechanistic pathway through which this compound induces replication catastrophe.
Mechanism of this compound-induced replication catastrophe.
This mechanism is particularly effective in cancer cells with high levels of inherent replication stress, such as those with deficiencies in the ATM/p53 pathway [3]. These cells rely heavily on the ATR/Chk1 pathway for survival, making them uniquely sensitive to ATR inhibition.
The proposed mechanism is supported by robust in vitro and in vivo data. The table below summarizes key quantitative findings from preclinical studies.
| Experimental Model | Key Findings | Significance/Outcome |
|---|
| MDA-MB-231 (TNBC) *in vitro* [3] | • Dose/time-dependent cytotoxicity. • G0/G1 phase accumulation. • Activation of Caspase-3/9 & PARP cleavage. • Suppression of p-Chk1. | Confirms induction of apoptotic death & suppression of ATR/Chk1 pathway. | | MDA-MB-453 & MDA-MB-231 *in vitro* [2] | • Delayed S-phase progression. • Increased ssDNA. • Caspase-7-dependent apoptosis. | Directly links S-phase delay to ssDNA accumulation & replication catastrophe. | | Patient-Derived Xenograft (PDX) Models [4] | • 11 of 21 models showed significant delay in tumor doubling time. • Activity observed in models with ATM loss, BRCA1/2 mutations, and PARPi resistance. | Demonstrates broad in vivo efficacy in tumors with DDR deficiencies. |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies used in the cited studies.
Cell Viability (WST-1 / MTT Assay)
Apoptosis Detection (Annexin V Assay)
Cell Cycle Analysis by Flow Cytometry
DNA Damage Measurement (Comet Assay)
The workflow for these key experiments can be visualized as follows:
Workflow for key mechanistic experiments.
The mechanistic understanding of this compound informs its potential clinical applications:
Elimusertib (BAY-1895344) targets the DNA damage response (DDR) pathway. Its journey from ATR inhibition to caspase-7 dependent apoptosis involves several critical steps, illustrated below.
The process begins in cancer cells with high replication rates, which inherently have elevated DNA damage. [1] this compound inhibits ATR kinase, a crucial regulator of the DNA damage response, disabling repair mechanisms for single-strand breaks and stalled replication forks. [2] This inhibition prevents cell cycle arrest, forcing cells with unresolved DNA damage to continue through the cycle and converting replication stress into catastrophic double-strand breaks. [1] This leads to replication catastrophe, an irreversible form of DNA damage characterized by aberrant single-stranded DNA formation, ultimately triggering programmed cell death via caspase-7 activation. [1]
The following tables summarize key quantitative findings from pre-clinical studies on this compound's efficacy and its role in inducing apoptosis.
Table 1: Summary of Anti-Tumor Efficacy from Pre-Clinical Models
| Cancer Model / Cell Line | Response / Effect | Experimental Context | Source |
|---|---|---|---|
| Various PDX Models (21 models with DDR alterations) | 11 models had significant prolonged event-free survival; 4 models showed Partial Response; 4 showed Stable Disease | This compound monotherapy | [2] |
| Breast Cancer Cell Lines (MDA-MB-453, MDA-MB-231) | Induction of anti-tumor effects and replication catastrophe | In vitro models | [1] |
| Triple-Negative Breast Cancer (TNBC) (MDA-MB-231 cells) | Significant decrease in cell viability; Induction of apoptotic death | In vitro, p53 mutant cells | [3] |
Table 2: Biomarkers of Apoptosis Following this compound Treatment
| Apoptosis Marker / Process | Observed Effect | Experimental Method | Source |
|---|---|---|---|
| Caspase-7 | Cleaved and activated | Western blot analysis | [1] |
| Sub-G1 Cell Population | Increase | Flow cytometry (FACS) | [1] |
| Phosphatidylserine Externalization | Increase | Annexin V assay | [1] |
| Caspase-3 | Activated (in p53 mutant TNBC) | Western blot analysis | [3] |
| PARP Cleavage | Indicated execution of apoptosis | Western blot analysis | [3] |
For researchers aiming to replicate these findings, here are detailed methodologies for key experiments demonstrating this compound-induced apoptosis.
1. Assessing Apoptosis via Annexin V Assay and Cell Cycle Analysis [3]
2. Detecting Caspase Activation via Western Blotting [1] [3]
3. Confirming Mechanism via BrdU Assay and Comet Assay [1]
The induction of caspase-7 dependent apoptosis via replication catastrophe presents a promising strategy for targeting cancers with specific vulnerabilities. [1] Key implications for drug development include:
This section outlines the core design of the phase I trial (ETCTN 10406/NCT04535401) investigating Elimusertib with FOLFIRI [1] [2] [3].
The table below summarizes the combination therapy schedule administered in 28-day cycles [1] [4].
| Agent | Dose/Route | Schedule (28-day Cycle) |
|---|---|---|
| This compound (BAY 1895344) | Starting dose: 20 mg, orally (PO) | Twice daily (BID) on Days 1, 2, 15, 16 |
| Irinotecan | 150 mg/m², intravenous (IV) | Over 90 minutes on Days 1, 15 |
| Leucovorin | Fixed dose, IV | On Days 1, 15 (in FOLFIRI backbone) |
| 5-Fluorouracil (5-FU) | 2000 mg/m², IV | Over 46 hours on Days 1, 15 |
The combination resulted in significant hematological and gastrointestinal toxicities. The trial was halted due to these dose-limiting toxicities (DLTs), which occurred across four different dose levels [1] [2].
Common Grade 3/4 Adverse Events The most frequent severe (Grade 3/4) adverse events were [1] [2]:
Dose-Limiting Toxicities (DLTs) Specific DLTs that led to the trial's termination included [1]:
A critical finding was the observation of therapy-related acute myeloid leukemia (t-AML) in one patient, reported as the first such case related to an ATR inhibitor-chemotherapy combination [1] [2].
Despite the toxicity, preliminary signals of clinical activity were observed.
| Efficacy Parameter | Outcome |
|---|---|
| Best Response in Evaluable Patients (n=6) | 4 patients had Stable Disease (SD) [1] [2] |
| Median Progression-Free Survival (PFS) | 7 months [1] [2] |
| Pharmacokinetics (PK) | PK data for 5-FU and irinotecan were unremarkable and did not account for the observed DLTs [1]. |
The scientific rationale for this combination is rooted in the DNA Damage Response (DDR) pathway. The diagram below illustrates the targeted mechanism and synthetic lethal approach.
Mechanism Explanation:
For researchers aiming to replicate or build upon this clinical work, the following summarizes the key methodological details.
Patient Treatment Schedule The timeline of drug administration within a 28-day cycle is visualized below.
Key Assessments & Endpoints
A Phase I trial (NCT04535401) investigated the ATR inhibitor elimusertib (BAY 1895344) in combination with FOLFIRI for advanced gastrointestinal malignancies [1] [2]. The study was ultimately stopped early after enrolling 10 patients due to dose-limiting toxicities (DLTs) across all four tested dose levels [1] [3].
The pharmacokinetic (PK) data for 5-FU and irinotecan in the study were unremarkable, indicating that the toxicities were likely due to the pharmacodynamic interaction between the drugs rather than a PK-based interaction [1].
The initial rationale for combining this compound with FOLFIRI was sound, based on creating synthetic lethality by simultaneously inducing and preventing the repair of DNA damage.
The diagram below illustrates the intended synergistic mechanism of action between irinotecan and this compound.
This intended synergy proved too potent for healthy cells, leading to the severe toxicities observed in the clinical trial, particularly in rapidly dividing cells like those in the bone marrow and mucosa [1].
The table below summarizes the key quantitative findings from the Phase I trial of the this compound and FOLFIRI combination.
| Trial Parameter | Summary of Findings |
|---|---|
| ClinicalTrials.gov ID | NCT04535401 [1] [2] |
| Trial Design | Phase I, Bayesian Optimal Interval design [1] |
| Patient Accrual | 10 patients (trial stopped early) [1] |
| Dose-Limiting Toxicities (DLTs) | 4 DLTs across 4 dose levels [1] |
| Common Grade 3/4 Adverse Events | Neutropenia, leukopenia, lymphopenia, mucositis [1] |
| Other Notable Severe Toxicities | Febrile neutropenia, nausea, vomiting [1] |
| Best Response in Evaluable Patients (n=6) | 4 patients with Stable Disease (SD) [1] |
| Median Progression-Free Survival (PFS) | 7 months [1] |
| Serious Unanticipated Event | 1 case of therapy-related Acute Myeloid Leukemia (t-AML) [1] |
Given the toxicity of this specific combination, future research should focus on alternative strategies to achieve synthetic lethality while improving the therapeutic window.
For scientists designing protocols involving DDR inhibitors like ATR inhibitors with chemotherapy, the findings from this trial are highly instructive.
The following table summarizes the core methodology from a study that demonstrated the in vivo efficacy of Elimusertib against ATRX-mutated uterine leiomyosarcoma (uLMS) PDX models [1].
| Experimental Element | Detailed Specification |
|---|---|
| PDX Models | Two uLMS models (LEY-11 and LEY-16), both harboring ATRX mutations [1]. |
| Host Mice | Female CB-17/SCID mice [1]. |
| Dosing Formulation | Prepared for administration via oral gavage [1]. |
| Dosage | 20 mg/kg [1]. |
| Dosing Schedule | Twice daily (BID), 3 days on followed by 4 days off [1]. |
| Treatment Duration | Continued until predetermined endpoint [1]. |
| Primary Efficacy Metrics | • Tumor volume measurement (e.g., caliper measurement) • Overall survival (OS) [1]. | | Key Results | • Significant tumor growth inhibition vs. control. • Prolonged median OS (e.g., LEY-11: 12.5 to 42 days; LEY-16: 33 to 60 days) [1]. | | Mechanistic Analysis | Western blot on treated tumor samples: ↓phosphorylated-ATR, ↑apoptotic markers [1]. |
The workflow for establishing and using PDX models, which forms the foundation for drug efficacy studies like the one above, involves multiple coordinated stages [2] [3] [4]. The diagram below outlines this complex process.
Based on the gathered information, here is a concise outline for an application note.
I hope this structured compilation of protocols and data provides a solid foundation for your research. Should you require further details on a specific aspect, such as the Western blot protocol or biobanking methods, please feel free to ask.
This compound (BAY-1895344) is a potent and highly selective small-molecule inhibitor of the ataxia telangiectasia and RAD3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) pathway. As a key component of the DDR machinery, ATR functions in conjunction with ataxia telangiectasia-mutated (ATM) kinase to respond to various forms of DNA damage, including single-strand breaks, double-strand breaks, and replication stress. The therapeutic rationale for ATR inhibition stems from the concept of synthetic lethality, wherein cancer cells with specific DDR deficiencies (such as ATM loss or mutations in other DDR genes) become particularly dependent on ATR signaling for survival. By targeting this dependency, this compound induces selective toxicity in cancer cells while sparing normal cells with intact DDR pathways. The drug is currently in investigational stages with multiple clinical trials ongoing to define its optimal application in molecularly selected patient populations.
The mechanism of action of this compound centers on its ability to bind and inhibit ATR kinase activity, disrupting the ATR-CHK1 signaling axis that normally promotes cell cycle arrest, DNA repair, and replication fork stability. In preclinical models, this inhibition leads to the accumulation of DNA damage, mitotic catastrophe, and ultimately apoptotic cell death in DDR-deficient cancer cells. This compound has demonstrated particular promise in tumors with specific genomic vulnerabilities, including ATM deficiencies, BRCA1/2 mutations, and other alterations in the DDR pathway, positioning it as a potentially valuable therapeutic option for patients who have developed resistance to other DNA-damaging agents or PARP inhibitors.
Comprehensive preclinical studies have evaluated the antitumor activity of this compound monotherapy across various patient-derived xenograft (PDX) models with diverse DNA damage response alterations. The following table summarizes key efficacy data from these investigations:
Table 1: Preclinical Efficacy of this compound Monotherapy in PDX Models with DDR Alterations
| Tumor Characteristic | Number of Models Responding/Total Tested | Response Types | EFS-2 Prolongation |
|---|---|---|---|
| Overall PDX Models | 11/21 | 4 PR, 4 SD | Significant prolongation in 11 models |
| ATM Loss (by IHC) | 2/5 | PR/SD observed | Not specified |
| Various DDR Gene Alterations | Multiple | PR/SD observed | Significant prolongation |
| PARP Inhibitor-Resistant Models | 3/5 | Not specified | EFS-2 prolongation |
| BRCA1/2 Alterations | Not specified | PR/SD observed | Not specified |
In these studies, antitumor activity was assessed by change in tumor volume from baseline, with responses categorized as follows: partial response (PR) was defined as ≥30% decrease in tumor volume; progressive disease (PD) as ≥20% increase in tumor volume; and stable disease (SD) as non-PR/non-PD. Event-free survival (EFS-2) was defined as the time for tumor volume to double in size from baseline. The studies demonstrated that this compound monotherapy induced tumor regression or stabilization in a substantial proportion of DDR-deficient models, including those with acquired resistance to PARP inhibitors, suggesting its potential utility in treating resistant disease.
In vitro studies using MDA-MB-231 triple-negative breast cancer (TNBC) cells (which harbor p53 mutations) have provided detailed insights into the cellular effects of this compound:
Table 2: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer Models
| Parameter | Effect of this compound | Dose & Time Dependence |
|---|---|---|
| Cell Viability | Significant decrease in MDA-MB-231 cells | Dose and time-dependent (62.2% at 8 nM for 72h) |
| Apoptosis Induction | Increased caspase-3 and caspase-9 activity | 6-8 nM for 72-96h |
| Cell Cycle Effects | G0/G1 phase accumulation | 6-8 nM for 72-96h |
| Mitochondrial Function | Induced mitochondrial damage | 6-8 nM for 72-96h |
| DNA Damage Response | Suppressed ATR-Chk1 pathway, increased γH2AX | 6-8 nM for 72-96h |
| Reactive Oxygen Species | Increased intracellular ROS levels | 6-8 nM for 72-96h |
These findings demonstrate that this compound exerts potent cytotoxic effects through multiple interconnected mechanisms, with particular efficacy in TNBC models characterized by p53 mutation and consequent dysregulation of the G1/S checkpoint. The accumulation of DNA damage markers such as γH2AX confirms the on-target mechanism of action, while the observed mitochondrial damage and ROS increase indicate the activation of intrinsic apoptotic pathways in response to ATR inhibition.
Recent clinical investigations have evaluated the efficacy of this compound monotherapy in advanced solid tumors with DNA damage response defects. The following table summarizes key findings from a large phase Ib basket expansion trial:
Table 3: Clinical Efficacy of this compound in Advanced Solid Tumors with DDR Defects
| Cancer Type | Patient Population | Dosing Schedule | Objective Response Rate | Disease Control Rate | Notable Findings |
|---|---|---|---|---|---|
| Overall | 143 patients with DDR defects | 40 mg BID (3 days on/4 days off) | 4.5% | 49.3% | Reversible hematologic toxicities |
| Gynecologic Cancers | 45 patients | 40 mg BID (3 days on/4 days off) | Not specified | 59.5% | Meaningful, durable benefits |
| ATM Loss | 36 patients | 40 mg BID (3 days on/4 days off) | Not specified | Not specified | No association with PFS or OR |
| Alternative Schedule | 32 patients with ATM loss/mutations | 40 mg BID (3 days on/11 days off) | Modest | Not specified | Better tolerated |
This phase Ib basket expansion trial represents the largest ATR inhibitor monotherapy study reported to date. While objective responses were modest overall, the disease control rate of 49.3% indicates that subpopulations of patients derived meaningful clinical benefit from this compound monotherapy. Particularly notable was the 59.5% disease control rate in gynecologic cancers, suggesting that certain tumor types may be more susceptible to ATR inhibition. Interestingly, no significant association was observed between ATM protein loss or ATM alterations and progression-free survival or overall response, indicating that additional biomarkers beyond ATM status are needed to predict clinical benefit.
PDX Generation: Patient tumor samples are obtained from surgical specimens or image-guided biopsies with appropriate informed consent. Samples are subcutaneously implanted in the flank of female NOD/SCID gamma mice (RRID: IMSR_JAX:005557). Upon reaching approximately 1.5 cm in diameter, xenografts are serially passaged in athymic nu/nu mice for experimental studies [1].
Model Selection: PDX models should be enriched for various DNA damage response alterations, with particular focus on ATM mutations and loss as potential predictors of response. Models with documented PARP inhibitor sensitivity or resistance profiles provide valuable comparators for evaluating ATR inhibitor activity [2] [1].
Randomization and Initiation: When tumor volumes reach 200-400 mm³, randomize mice into treatment groups (typically n=3-8 per group) with similar average tumor volumes across groups at baseline [1].
Dosing Formulation: Prepare this compound in 60% polyethylene glycol 400, 30% water, and 10% ethanol. Administer via oral gavage at prescribed doses and schedules [1].
Standard Schedule: 40 mg/kg twice daily using a 3 days on/4 days off repeating schedule. For certain models or combination studies, alternative schedules such as 3 days on/11 days off may be better tolerated [1] [3].
Response Assessment: Measure tumor dimensions twice weekly using calipers. Calculate tumor volume (V) as: V (mm³) = [(width)² × length]/2. Assess antitumor activity by percent change in tumor volume from baseline [1].
Response Criteria:
Event-Free Survival (EFS-2): Define as time for tumor volume to double in size from baseline. Calculate EFS-2 ratio as EFS-2treatment/EFS-2control. Compare using Kaplan-Meier analysis and log-rank test for statistical significance [1].
Pharmacodynamic Assessments: Harvest tumors 4 hours after final treatment administration. Fix one section in 10% formalin for immunohistochemistry. Flash-freeze additional sections for reverse phase proteomics array (RPPA) to evaluate pathway modulation [1].
Cell Lines: Utilize appropriate cancer cell lines with relevant DDR deficiencies (e.g., MDA-MB-231 for TNBC). Maintain comparator non-malignant cell lines (e.g., MCF-10A breast epithelial cells) to assess selective toxicity [4].
Compound Preparation: Obtain this compound from commercial suppliers (e.g., Selleck Chemicals). Prepare stock solutions in DMSO and dilute in culture medium immediately before use, ensuring final DMSO concentrations do not exceed 0.1% [4].
Cell Viability (WST-1 Assay): Seed cells at density of 2×10⁴ cells/well. Treat with this compound (1-10 nM) for 24-96 hours. Add WST-1 reagent and measure absorbance at 450 nm using a microplate reader [4].
Apoptosis Detection (Annexin V Assay): Seed cells at density of 1-5×10⁵ cells. Treat with this compound (6-8 nM) for 72-96 hours. Perform staining using Annexin V & Dead Cell Assay kit according to manufacturer's protocol. Analyze by flow cytometry or Muse Cell Analyzer [4].
Cell Cycle Analysis: Following treatment, fix cells and stain with Muse Cell Cycle Kit. Analyze distribution across cell cycle phases (G0/G1, S, G2/M) using Muse Cell Analyzer or flow cytometry [4].
Western Blot Analysis: Isolate proteins using RIPA buffer after this compound treatment. Separate proteins using Bis-Tris gels (4-12%) and transfer to nitrocellulose membranes. Probe with primary antibodies against ATR, γH2AX, p-Chk1, p-Cdc2/Cdk1, cyclin B1, p-Rb, cyclin D, PARP, caspase-9, caspase-3, and GAPDH as loading control. Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection [4].
Reactive Oxygen Species Detection: Following this compound treatment, stain cells with Muse Oxidative Stress Assay kit according to manufacturer's protocol. Analyze oxidative stress levels using Muse Cell Analyzer [4].
Mitochondrial Damage Assessment: After treatment, stain cells with MitoTracker Red CMXRos (100 nM) for 30 minutes at 37°C. Visualize and image using fluorescence microscopy (EVOS Floid Cell Imaging System) [4].
The following diagram illustrates the molecular mechanism of this compound in disrupting the DNA damage response pathway in cancer cells:
Diagram 1: Mechanism of this compound Action in DNA Damage Response Pathway. This compound inhibits ATR kinase activation, preventing downstream CHK1 phosphorylation and disrupting the normal DNA damage response. This leads to accumulation of DNA damage and induction of apoptosis instead of cell survival.
The following diagram outlines a comprehensive experimental workflow for evaluating this compound efficacy in preclinical models:
Diagram 2: Comprehensive Workflow for Preclinical Evaluation of this compound. The schematic outlines parallel in vivo and in vitro approaches for characterizing this compound efficacy, incorporating treatment protocols, endpoint assessments, and mechanistic studies to fully elucidate drug activity.
The implementation of predictive biomarkers is crucial for optimizing patient selection for this compound therapy. Current evidence suggests that while ATM loss shows promise as a biomarker in preclinical models, its predictive value in clinical settings appears more complex. In the phase Ib basket expansion trial, no significant association was observed between ATM protein loss or ATM alterations and progression-free survival or overall response, indicating that additional factors likely influence treatment outcomes [3]. This highlights the need for composite biomarker signatures rather than reliance on single biomarkers.
Emerging biomarker strategies include:
DDR Gene Alterations: Beyond ATM, alterations in BRCA1/2 and other homologous recombination repair genes may predict sensitivity to ATR inhibition [2]. Preclinical data demonstrates activity in models with various DDR gene alterations, suggesting a broader potential application.
Early ctDNA Response: Monitoring changes in circulating tumor DNA (ctDNA) levels early during treatment shows promise as a dynamic biomarker for predicting clinical benefit [3]. This approach could enable early identification of responders and facilitate treatment adaptation.
Pharmacodynamic Markers: Assessment of DNA damage markers such as γH2AX and phosphorylated CHK1 in tumor tissue or circulating cells provides direct evidence of target engagement and pathway modulation [2] [4]. These markers can confirm biological activity even in the absence of immediate radiographic response.
Future directions for biomarker development include integrated genomic and functional approaches combining tumor molecular profiling with functional assessment of DDR capacity to better identify tumors with inherent sensitivity to ATR inhibition. Additionally, investigation of mechanisms of primary and acquired resistance will be essential for developing rational combination strategies and sequencing approaches with other targeted therapies.
This compound represents a promising therapeutic agent with demonstrated activity in DNA damage response-deficient tumors, both in preclinical models and early clinical trials. The compiled data indicate its potential utility as monotherapy, particularly in specific subpopulations such as gynecologic cancers and tumors with certain DDR pathway alterations. The well-characterized safety profile, with manageable and reversible hematologic toxicities, supports continued clinical development.
Future research directions should focus on:
As research continues to refine our understanding of ATR biology and its therapeutic targeting, this compound holds significant promise as a valuable addition to the arsenal of precision oncology therapies for managing DDR-deficient advanced solid tumors.
Elimusertib is a potent, selective, and orally available small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-Related (ATR) kinase [1] [2] [3]. ATR is a key regulator of the DNA damage response (DDR), functioning in concert with Ataxia Telangiectasia Mutated (ATM) kinase to manage DNA replication stress, single-strand breaks, and double-strand breaks [4]. In healthy cells, BRCA1 and BRCA2 proteins are crucial for repairing double-strand breaks via the homologous recombination (HR) pathway [5] [6]. Cancers with deleterious mutations in BRCA1 or BRCA2 genes harbor a pre-existing HR deficiency (HRD).
This HRD creates a unique vulnerability: by inhibiting ATR with this compound, the cancer cells lose a critical backup DNA repair pathway, leading to the accumulation of catastrophic DNA damage and, ultimately, cell death—a concept known as synthetic lethality [4]. The following diagram illustrates this core mechanism and the key signaling pathways involved.
Diagram 1: Synthetic Lethality Mechanism of this compound in BRCA-Defective Cells. Inhibition of ATR in the context of pre-existing BRCA1/2 deficiency leads to the collapse of DNA repair, causing replication catastrophe and apoptosis [4] [7].
This compound has demonstrated promising efficacy across clinical trials and preclinical models with DDR deficiencies, including those with BRCA1/2 and ATM alterations.
Table 1: Summary of this compound's Efficacy from Key Studies
| Study Type / Model | Biomarker Alteration | Dosing Schedule | Efficacy Outcome | Reference |
|---|
| Phase 1b Clinical Trial (NCT03188965) | Various advanced solid tumors with ATM alterations & BRCA1/2 defects | 40 mg BID, 3 days on/4 days off | Clinical Benefit Rate (CBR*):
CBR: Percentage of patients achieving complete response, partial response, or stable disease lasting ≥6 months. EFS-2†: Event-free survival, defined as the time for tumor volume to double from baseline.
A significant finding from preclinical studies is this compound's potential to overcome PARP inhibitor (PARPi) resistance. The combination of this compound with the PARP inhibitor Niraparib enhanced antitumor activity compared with either agent alone in PDX models with both intrinsic and acquired PARPi resistance [4]. This suggests a promising therapeutic strategy for tackling a major clinical challenge.
This protocol is adapted from a study that demonstrated significant prolongation of event-free survival with this compound monotherapy in DDR-deficient PDX models [4].
Table 2: Key Reagents and Equipment
| Item | Specification |
|---|---|
| This compound | Provided by Bayer or purchased from Chemietek |
| Formulation | 60% Polyethylene Glycol 400, 30% Water, 10% Ethanol |
| PDX Models | Biobank of models with characterized DDR alterations (e.g., BRCA1/2, ATM) |
| Mice | Female NOD/SCID gamma or athymic nu/nu mice, 6-8 weeks old |
Procedure:
This protocol outlines how to assess this compound's effects on DNA damage, cell cycle, and apoptosis in breast cancer cell lines, as described in a 2025 study [7].
Procedure:
The workflow for this in vitro analysis is summarized below.
Diagram 2: In Vitro Workflow for Analyzing this compound's Mechanism of Action. This multi-assay approach confirms the drug's effect on inducing DNA damage, S-phase delay, and caspase-dependent apoptosis [7].
Preclinical data supports exploring this compound in rational combinations to enhance efficacy and overcome resistance:
This compound represents a clinically relevant ATR inhibitor with monotherapy activity in tumors harboring BRCA1/2 and other DDR defects. The recommended dosing schedule of 40 mg twice daily on a 3-days-on/4-days-off regimen, or an alternate 3-days-on/11-days-off regimen, has demonstrated clinical efficacy and a manageable safety profile, with hematological toxicities (anemia, neutropenia) being the most common grade ≥3 adverse events [8].
Future research should focus on:
This compound (BAY 1895344) is a potent, selective oral inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) and replication stress response pathways. As part of the serine/threonine kinase family, ATR plays a critical role in maintaining genomic integrity by coordinating cellular responses to DNA damage, particularly replication stress caused by various endogenous and exogenous factors. Upon administration, this compound selectively binds to and inhibits ATR kinase activity, preventing ATR-mediated signaling and DNA damage checkpoint activation. This disruption in DNA damage repair leads to the accumulation of catastrophic DNA damage and ultimately induces apoptosis in tumor cells that frequently overexpress ATR or harbor specific DNA repair deficiencies [1].
The therapeutic rationale for ATR inhibition stems from the concept of synthetic lethality, where cancer cells with specific vulnerabilities in complementary DNA repair pathways become highly dependent on remaining repair mechanisms. Many cancer cells exhibit elevated levels of replication stress due to oncogene activation, cell cycle dysregulation, and genomic instability, making them particularly reliant on the ATR-mediated replication stress response for survival. By inhibiting ATR, this compound takes advantage of this inherent vulnerability, preferentially targeting cancer cells over normal cells [2]. Currently, this compound has been investigated in 8 clinical trials, of which 7 remain open, primarily focusing on malignant solid tumors, breast carcinoma, and colorectal carcinoma [1].
The ataxia telangiectasia mutated (ATM) kinase serves as a master regulator of cellular responses to DNA double-strand breaks (DSBs), functioning as a critical complementary pathway to ATR in the DNA damage response network. While ATR primarily responds to replication stress and single-stranded DNA damage, ATM is activated predominantly by double-strand breaks. This functional relationship creates a synthetic lethal interaction when ATR is inhibited in ATM-deficient backgrounds, as cancer cells lose both major DNA damage response pathways simultaneously [3].
ATM plays a pivotal role in orchestrating the DNA damage response, maintaining genomic stability, and regulating various cellular processes including cell cycle checkpoints and apoptosis. In normal cells, ATM and ATR provide backup functionality for each other, allowing maintenance of genomic stability even when one pathway is compromised. However, in cancer cells with complete ATM loss, inhibition of the remaining ATR pathway leads to uncontrolled replication fork collapse, accumulation of catastrophic DNA damage, and ultimately mitotic catastrophe [4]. The critical importance of complete ATM loss rather than partial reduction was demonstrated in pancreatic cancer models, where only complete loss of ATM function (through pharmacological inhibition or CRISPR knockout) significantly sensitized cells to ATR inhibition combined with gemcitabine, while siRNA depletion did not produce the same effect [4].
Recent comprehensive analyses have revealed that ATM mutations occur in approximately 4% of tumors across various cancer types, with the mutation frequency positively correlating with increased tumor mutational burden (TMB). Patients with ATM-mutant tumors demonstrated significantly improved clinical outcomes, including better overall survival (HR = 0.736), progression-free survival (HR = 0.761), and disease-free survival (HR = 0.686) compared to those without ATM mutations in the TCGA cohort [5]. These findings establish ATM deficiency as a promising predictive biomarker for DNA damage response-targeted therapies.
In pediatric solid tumor models, this compound monotherapy demonstrated striking antitumor effects, particularly in alveolar rhabdomyosarcoma and neuroblastoma patient-derived xenografts (PDXs). The objective response rates in these models surpassed those achieved with some conventional standard-of-care chemotherapies, highlighting the potent activity of ATR inhibition in molecularly selected contexts [2]. The presence of specific molecular features beyond ATM loss, including TP53 mutations, MYC overexpression, and fusion oncoproteins (EWS-FLI1, PAX3-FOXO1), may further refine patient selection for this compound therapy [2].
Table 1: Biomarker Associations with this compound Sensitivity in Preclinical Models
| Biomarker | Cancer Type | Experimental System | Observed Effect | Reference |
|---|---|---|---|---|
| ATM Loss | Pancreatic ductal adenocarcinoma | In vitro & xenograft models | Augmented replication catastrophe with ATRi/gemcitabine | [4] |
| ATM Mutation | Multiple solid tumors | TCGA cohort analysis | Improved survival outcomes (HR = 0.736) | [5] |
| Nuclear pCHK1 | Ovarian cancer & multiple types | Cell line panel & xenografts | Correlation with increased this compound sensitivity | [6] |
| ARID1A Mutation | Solid tumors | Clinical trial biomarker analysis | Frequent inclusion criteria for this compound trials | [1] |
Cell Viability and Proliferation Assays: For initial assessment of this compound sensitivity across cell line panels, seed cells in white, flat-bottom 96-well plates at a density of 1,000-2,000 cells per well depending on growth characteristics. After 24 hours of attachment, treat cells with increasing concentrations of this compound (recommended range: 3 nM-3 μM) for 72 hours. Measure cell viability using CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer's protocol, recording luminescence signals using a Glowmax-Multi Detection System or comparable platform. Calculate IC50 values using a four-parameter logistic regression model, with all measurements performed in at least quadruplicate and normalized to both initial cell number and untreated controls [2] [6].
Clonogenic Survival Assays: Plate 1,000-2,000 single cells in poly-D-lysine-coated transparent 24-well plates and allow for attachment. After 24 hours, treat cells with this compound at their respective IC50 values or DMSO control for 48 hours. Following treatment, carefully remove media, wash twice with fresh culture medium, and culture in drug-free media for 7-10 days to allow colony formation. Fix resultant colonies with 1% PFA and stain with crystal violet for visualization and quantification. Perform all experiments in triplicate to ensure statistical robustness [2].
Western Blot Analysis for DNA Damage Response Markers: Prepare whole-cell protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentrations by bicinchoninic acid (BCA) assay. Separate 10 μg of denatured protein by gel electrophoresis on 10% or 16% Tris-Glycin gels (depending on target protein size) and transfer to polyvinylidene difluoride membranes. Block membranes with 5% dry milk or 5% BSA for 1 hour, then incubate with primary antibodies overnight at 4°C. Recommended primary antibodies for ATM pathway analysis include: phospho-ATR (Ser428), phospho-CHK1 (Ser345), total CHK1, γH2AX, and vinculin or GAPDH as loading controls. Following incubation with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature, detect chemiluminescent signals using ECL Western Blotting Substrate and imaging system [2] [6].
For single-cell analysis of DNA damage markers and checkpoint proteins, plate cells on chamber slides and treat with this compound at desired concentrations. At treatment endpoints, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against nuclear pCHK1 (Ser345), γH2AX, and geminin (for replication status) overnight at 4°C, followed by appropriate fluorescent secondary antibodies. After counterstaining nuclei with DAPI, mount slides and image using fluorescence or confocal microscopy [6].
For formalin-fixed paraffin-embedded (FFPE) tissue samples (patient-derived xenografts or clinical specimens), perform multiplex immunofluorescence staining using the Opal Tyramide Signal Amplification system. Construct tissue microarray slides with 3μm sections. After heat-induced epitope retrieval, incubate slides with primary antibodies for 60 minutes at room temperature. Recommended antibody panel includes: geminin (1:100), phospho-ATR (Ser428; 1:100), phospho-CHK1 (Ser345; 1:100), and γH2AX (1:100). Following HRP-labeled secondary antibody incubation, apply tyramide-based fluorescent reagents, then microwave slides to inactivate HRP between successive antibody applications. After all antibodies have been stained, add DAPI nuclear counterstain, wash, and mount slides. Acquire multispectral images using systems such as Vectra or comparable platforms and quantify signals using appropriate image analysis software [6].
To assess the predictive value of ATM loss for this compound response in vivo, establish patient-derived xenograft models from fresh tumor specimens implanted subcutaneously into immunocompromised mice (e.g., SCID beige or NSG strains). When tumors reach predetermined size (25-50 mm²), randomize mice into treatment and control groups (n=10-11 per group). Administer this compound formulated in PEG400/ethanol/water (60:10:30) via oral gavage using a 3 days on/4 days off schedule at clinically relevant doses (typically 30-50 mg/kg twice daily). Monitor tumor dimensions 2-3 times weekly using calipers, calculating tumor area as length × width. Record body weight as an indicator of treatment-related toxicity, with >10% loss requiring dose suspension and >20% loss mandating treatment termination. Calculate tumor growth inhibition as T/C ratio: [(tumor area of treatment group at day x) - (tumor area before treatment)] / [(tumor area of control group at day x) - (tumor area before treatment)]. Interpret T/C ratios as follows: <0.3 indicates strong response; 0.3-0.6 moderate response; 0.6-0.8 weak response; and 0.9-1.0 no biological activity [2] [6].
Table 2: Experimental Conditions for In Vivo this compound Testing
| Parameter | Specifications | Notes |
|---|---|---|
| Mouse strains | SCID beige, NSG | 5-6 weeks old, 20-22 g |
| Cell inoculation | 100 μl suspension, subcutaneous | Mid-log phase cells |
| Randomization threshold | 25-50 mm² tumor area | Balanced group sizes |
| Formulation | PEG400/ethanol/water (60:10:30) | Freshly prepared |
| Dosing schedule | 3 days on/4 days off | Twice daily administration |
| Endpoint metrics | Tumor area, body weight | Twice-weekly measurements |
| Toxicity limits | >10% weight loss: hold dose; >20%: terminate | Allow recovery when possible |
The integration of ATM biomarker assessment into clinical development of this compound enables precision medicine approaches for patient selection. A comprehensive biomarker evaluation should include next-generation sequencing to detect ATM mutations, immunohistochemical analysis to determine ATM protein expression levels, and assessment of functional DNA repair capacity. Current evidence suggests that complete loss of ATM function, rather than partial reduction, provides the strongest predictive value for this compound sensitivity, particularly in combination with DNA-damaging agents like gemcitabine [4].
Beyond ATM status, additional biomarkers may further refine patient selection. Nuclear pCHK1 expression has emerged as a promising indicator of ATR inhibitor sensitivity across multiple cancer types. Gene expression profiling of cancer cell lines revealed that nuclear-specific enrichment of CHK1 correlates with increased sensitivity to this compound. Subsequent validation in cell line-derived xenograft specimens demonstrated a trend between nuclear phosphorylated CHK1 (pCHK1) staining and treatment response, suggesting potential clinical utility as a companion diagnostic [6]. Additional biomarkers including ARID1A mutations, ATM loss, and ARID1A loss represent the most frequent biomarker inclusion criteria in ongoing clinical trials of this compound [1].
The promising preclinical data supporting ATM loss as a predictive biomarker for this compound sensitivity has catalyzed the development of multiple clinical trials incorporating biomarker-driven patient selection strategies. Currently, 7 active phase 1 clinical trials are investigating this compound across various solid tumor types, with several employing biomarker-enrichment strategies [1]. These trials seek to validate the preclinical observations in human patients and establish definitive criteria for patient selection.
Future research directions should focus on standardizing biomarker assays for ATM deficiency, defining clinically relevant thresholds for ATM loss, and exploring rational combination strategies that maximize therapeutic efficacy while minimizing toxicity. Additionally, investigation of potential resistance mechanisms to this compound in ATM-deficient tumors will be crucial for developing strategies to overcome resistance and improve long-term outcomes. The integration of comprehensive molecular profiling with functional assessments of DNA repair capacity will ultimately enable optimal patient selection and personalized treatment approaches with this compound and other ATR pathway inhibitors [3] [4].
ATM loss represents a promising predictive biomarker for identifying cancer patients most likely to benefit from this compound treatment. The synthetic lethal relationship between ATM deficiency and ATR inhibition creates a therapeutic window that can be exploited through careful patient selection. Standardized experimental protocols for assessing ATM status, including genomic, proteomic, and functional assays, enable robust biomarker validation in both preclinical and clinical settings. As ongoing clinical trials continue to generate evidence, biomarker-driven approaches promise to maximize the therapeutic potential of this compound while minimizing unnecessary exposure for patients unlikely to benefit. The integration of these biomarker strategies into clinical practice represents a significant advancement in the application of precision medicine to cancer therapy.
Diagram 1: DNA Damage Response Pathway and Therapeutic Targeting Strategy. This diagram illustrates the normal DNA damage response (top), the effects of ATR inhibition with this compound (middle), and the synthetic lethal interaction when ATR is inhibited in ATM-deficient contexts (bottom). The ATM-deficient pathway shows how complete ATM loss creates dependency on ATR-mediated DNA repair, resulting in synthetic lethality when ATR is inhibited.
Diagram 2: Comprehensive Biomarker Validation Workflow. This diagram outlines the stepwise approach for validating ATM loss and associated biomarkers as predictors of this compound response, progressing from initial molecular characterization through functional assessment and preclinical in vivo validation to ultimate clinical application.
The scientific rationale for combining elimusertib with DNA-damaging treatments is rooted in the role of ATR kinase in the DNA Damage Response (DDR).
The following diagram illustrates this core mechanistic rationale.
While clinical data with radiation is limited, a comparative preclinical toxicology study provides valuable safety insights. The study investigated the toxicity profiles of three ATR inhibitors (including this compound) alone and in combination with ionizing radiation (IR) in mice [1].
| Study Aspect | Details |
|---|---|
| Objective | To identify the impact of ATR inhibitors (ceralasertib, this compound, berzosertib) on IR toxicity profiles [1] |
| Model | Female BALB/c mice [1] |
| Treatment | ATRi alone or combined with 6 Gy total body irradiation (TBI) [1] |
| Key Endpoints | Complete Blood Counts (CBC) and histopathology of various tissues at 48 hours [1] |
| Main Conclusion | The studied ATR inhibitors did not exacerbate TBI-induced toxicities in this model [1] |
Based on the reviewed literature, here is a generalized experimental workflow for evaluating this compound in combination with a DNA-damaging agent. This protocol integrates elements from both the clinical trial with cisplatin and the preclinical radiation study [3] [1].
Key Protocol Considerations:
ATM, BRCA1/2) may be more sensitive to ATR inhibition [2]. Future studies could benefit from enrolling patients based on such biomarkers.Available clinical data indicates that the combination of This compound with cisplatin is not promising for further development due to significant hematologic toxicities and only modest anti-tumor activity [3]. However, a preclinical study suggests that this compound does not exacerbate radiation-induced toxicity in mice, which may support further investigation of this specific combination [1]. Future research should focus on:
The scientific rationale for this combination lies in the synergistic induction of replication stress and DNA damage.
The combination's primary challenge is significant hematological toxicity, a known effect of topotecan that appears potentiated by ATR inhibition [2] [4].
| Adverse Event | Incidence (Grade 3+) | Management Recommendations |
|---|---|---|
| Neutropenia | 50% [2] | Close monitoring; consider prophylactic G-CSF as per standard topotecan guidelines [5] [4]. |
| Thrombocytopenia | 37.5% [2] | Frequent blood count monitoring; platelet transfusions as clinically indicated [6]. |
| Other Serious AEs | Cardiac arrest (in setting of pancytopenia) [2] | Vigilant supportive care and monitoring for sequelae of severe myelosuppression [2]. |
Pre-existing risk factors for enhanced hematologic toxicity include extent of prior therapy, prior platinum or radiation therapy, advanced age, and impaired renal function [4]. The study explicitly excluded patients with prior topotecan exposure [2].
The established RP2D and schedule from the ETCTN 10402 trial should be followed [2].
Treatment Cycle (21-day cycle)
Critical Administration Notes
Dose Modification Guidelines
The this compound-topotecan combination represents a mechanistically sound approach to targeting the DNA damage response in solid tumors. The phase Ia study established a feasible RP2D, but the significant hematological toxicity profile requires careful patient selection, rigorous monitoring, and proactive management. Future development of this combination would depend on identifying predictive biomarkers, such as DDR pathway deficiencies, to select patients most likely to benefit from this synergistic but challenging regimen.
The combination of Elimusertib (ATR inhibitor) and Olaparib (PARP inhibitor) is grounded in the principle of dual targeting of the DNA damage response (DDR) to induce synthetic lethality, particularly in cancers with inherent or acquired homologous recombination (HR) deficiencies [1] [2].
BRCA1/2 mutations), the backup pathways for DSB repair are compromised. Inhibiting both PARP and ATR simultaneously creates an overwhelming burden of unrepaired DNA damage, leading to synergistic cell death [4] [2]. This combination has also shown efficacy in reversing acquired PARPi resistance, which is frequently driven by the restoration of HR proficiency [4].The following diagram illustrates the synergistic mechanism of this combination in the DDR pathway.
Recent studies demonstrate that the this compound and Olaparib combination effectively overcomes PARPi resistance across various cancer models.
Table 1: Summary of Preclinical Studies on this compound and PARPi Combinations
| Cancer Model | Combination Agents | Key Findings | Proposed Mechanism | Source |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | This compound + Talazoparib | Reversed acquired Talazoparib resistance; synergistic cytotoxicity (ZIP score >10). | Downregulation of ATR-Chk1 DDR and cell cycle checkpoint proteins. | [4] |
| Ovarian Cancer Cells | This compound + Olaparib/Niraparib | Strongly increased PARPi activity; synergy in cisplatin-sensitive & resistant lines. | ATR and ATM inhibition tackling cell adhesion-mediated drug resistance. | [5] |
| Patient-Derived Xenografts (PDXs) | This compound + Niraparib | Enhanced antitumor activity vs. single agents in PARPi-resistant models. | Increased DNA damage markers; synergy in models with ATM loss. |
[3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Olaparib + Decitabine (with ATR/ATM activation) | Low-dose combination effective in KRAS-dependent PDAC. | PARP1-mediated repair key after Decitabine-induced ATR/ATM DDR. | [6] |
A study assessing this compound monotherapy in 21 PDX models with DDR alterations found significant antitumor activity, which supports its use in combinations.
Table 2: Antitumor Activity of this compound Monotherapy in DDR-Altered PDX Models [3]
| Response Category | Number of Models | Description of Efficacy |
|---|---|---|
| Significant Prolonged EFS-2 | 11 out of 21 | Event-free survival (time for tumor volume to double) was significantly extended. |
| Partial Response (PR) | 4 out of 21 | Tumor volume decreased by ≥30% from baseline. |
| Stable Disease (SD) | 4 out of 21 | Tumor volume did not meet criteria for PR or progressive disease. |
| Activity in PARPi-Resistant Models | 3 out of 5 | Prolonged EFS-2 was observed in models with known PARP inhibitor resistance. |
The following protocols are compiled from recent publications utilizing this compound in combination with PARP inhibitors.
This protocol is adapted from studies investigating the reversal of PARPi resistance in TNBC and ovarian cancer cell lines [5] [4].
HCC1937 (BRCA1 mutant TNBC) and its Talazoparib-resistant derivative HCC1937-R; panels of ovarian cancer cells (e.g., A2780, Kuramochi) and their cisplatin-resistant sublines.This protocol is based on studies evaluating the antitumor activity of combinations in patient-derived xenografts [3].
To confirm target engagement and mechanism of action, analyze tumors harvested from in vivo studies.
The combination of this compound and Olaparib represents a rational and potent approach to target cancers with DDR deficiencies, especially those developing resistance to PARP inhibitors. The provided data and protocols offer a foundation for researchers to design and implement rigorous preclinical studies to further validate this promising combination therapy.
This compound (BAY 1895344) is a potent, selective small-molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of DNA damage response (DDR) pathways. ATR functions in conjunction with ataxia telangiectasia-mutated (ATM) kinase as a critical modulator of cellular responses to DNA single-strand breaks, double-strand breaks, and replication stress. The therapeutic rationale for ATR inhibition stems from the concept of synthetic lethality, particularly in tumors with specific DDR deficiencies, where ATR inhibition disrupts critical DNA repair processes, leading to selective tumor cell death while sparing normal cells [1]. This compound has demonstrated significant antitumor activity across diverse preclinical models, including those with ATM loss, BRCA1/2 alterations, and other DDR pathway deficiencies, positioning it as a promising candidate for targeted cancer therapy [1].
The molecular mechanism of this compound centers on its ability to block ATR kinase activity, which is essential for cancer cells experiencing replication stress. By inhibiting ATR-mediated signaling, this compound disrupts cell cycle arrest, prevents replication origin firing, and impairs DNA damage repair, ultimately leading to accumulation of irreparable DNA damage and apoptotic cell death. This mechanism is particularly effective against tumors with underlying DDR deficiencies, as these cells exhibit increased reliance on ATR-mediated pathways for survival. Preclinical studies have demonstrated that this compound exhibits synergistic antitumor effects when combined with PARP inhibitors like niraparib, and can overcome both intrinsic and acquired PARP inhibitor resistance in various models [1].
A notable clinical investigation of this compound is the open-label phase 1b study (NCT Study) evaluating its combination with the PARP inhibitor niraparib in patients with recurrent advanced solid tumors and ovarian cancer. This trial employed a sequential assignment design across six treatment arms with a target enrollment of 14 participants. The study primarily aimed to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) of this compound in combination with niraparib, while secondary objectives included assessment of pharmacokinetic parameters and preliminary antitumor activity. Participants received this compound in combination with niraparib following a standard 3+3 dose escalation design, with treatment cycles lasting 28 days. The trial specifically enrolled adults with advanced solid tumors (excluding prostate cancer) and ovarian cancer, with key participating institutions including MD Anderson Cancer Center, Memorial Sloan-Kettering Cancer Center, and Dana-Farber Cancer Institute [2].
Table 1: Key Parameters of this compound-Niraparib Phase 1b Trial
| Parameter | Specification |
|---|---|
| Trial Phase | Phase 1b |
| Study Type | Interventional |
| Allocation | Non-randomized |
| Enrollment Goal | 14 participants |
| Trial Dates | February 2020 - December 2023 |
| Treatment Cycles | 28 days |
| Primary Endpoints | Incidence and severity of TEAEs, TESAEs, MTD, RP2D |
| Secondary Endpoints | ORR, DCR, pharmacokinetic parameters (Cmax, AUC) |
| Key Inclusion Criteria | Adults with advanced solid tumors (excluding prostate cancer) and ovarian cancer |
| Participating Centers | MD Anderson, Memorial Sloan-Kettering, Dana-Farber, Cleveland Clinic, Bellinzona Hospital (Switzerland) |
Another significant clinical investigation was a phase Ib dose-escalation study of this compound combined with cisplatin in patients with advanced solid tumors. This trial followed a standard 3+3 design and enrolled patients who had received less than 300 mg/m² of prior cisplatin and for whom cisplatin-based treatment was deemed appropriate. The initial dose level consisted of cisplatin 60 mg/m² intravenously on day 1 with this compound 20 mg orally twice daily on days 2 and 9 of a 21-day cycle. The study population included 15 patients with a median age of 66 years who were heavily pretreated with a median of three prior lines of systemic therapy. Primary tumor types included pancreatic cancer (33%), liver/hepatocellular carcinoma (13%), bladder cancer (13%), and breast cancer (13%) [3].
The trial encountered significant hematologic toxicity, requiring multiple dose de-escalations. The initial dose level resulted in dose-limiting toxicities (DLTs) in all three patients, leading to the exploration of lower dose levels. Ultimately, dose level -2 (this compound 20 mg orally once on day 2 and cisplatin 30 mg/m² on days 1 and 8) was established as the MTD. Among 10 evaluable patients, one with clear-cell ovarian cancer achieved a partial response (10%), while five (50%) demonstrated stable disease. Despite these modest signs of activity, the study concluded that further clinical evaluation of this combination was not warranted due to the significant toxicities observed without robust efficacy signals [3].
A phase I/II study (Protocol #21-727) evaluated this compound monotherapy in pediatric patients with relapsed or refractory solid tumors. This trial employed a two-part design: Part A (phase 1) established the RP2D in patients aged ≥12 months to <18 years, while Part B (phase 2) expanded enrollment to include patients up to 30 years of age in specific cohorts. The study focused on three molecularly-defined populations: Ewing sarcoma (EWS), alveolar rhabdomyosarcoma (ARMS) with PAX3-FOXO1 fusion, and tumors with inactivating alterations in predefined DDR genes (including ATM, ATRX, BRCA1, BRCA2, and others). Patients were required to have a minimum body surface area of ≥0.74 m² and ability to swallow tablets intact. The trial employed a comprehensive DDR gene panel annotated with OncoKB, with alterations categorized as 'Oncogenic' or 'Likely Oncogenic' qualifying for enrollment [4].
The preclinical assessment of this compound extensively utilized patient-derived xenograft models to evaluate antitumor activity across diverse cancer types with various DDR alterations. PDX models were generated from patient tumor samples obtained from surgical specimens or image-guided biopsies, with all patients providing written informed consent. These samples were subcutaneously implanted in the flank of female NOD/SCID gamma mice, and when xenografts reached approximately 1.5 cm in diameter, they were serially passaged in athymic nu/nu mice. For treatment studies, implants were allowed to reach a tumor volume of 200-400 mm³ before initiation of therapy, with all experimental arms having similar average tumor volumes at treatment initiation [1].
The comprehensive PDX biobank utilized in these studies comprised more than 250 models from different cancer types, enriched for various DDR alterations with particular focus on ATM mutations and loss as potential predictors of response. Models were selected to include several with established relative sensitivity to the PARP inhibitor talazoparib, enabling assessment of cross-resistance patterns. Additionally, an ATR-mutant endometrial cancer PDX model (MD1734) was included based on prior reports of ATR inhibitor activity in ARID1A-altered endometrial cancer. This diverse model selection enabled robust evaluation of this compound's efficacy across molecularly defined contexts [1].
Table 2: PDX Model Evaluation Parameters for this compound Testing
| Parameter | Measurement Method | Response Criteria |
|---|---|---|
| Tumor Volume (Vt) | Vt (mm³) = [(width)² × length]/2 | Baseline calculation for change assessment |
| Partial Response (PR) | ≥30% decrease in tumor volume from baseline | Objective response criterion |
| Stable Disease (SD) | Neither PR nor PD criteria met | Disease stabilization |
| Progressive Disease (PD) | ≥20% increase in tumor volume from baseline | Disease progression criterion |
| Event-Free Survival (EFS-2) | Time for tumor volume to double from baseline | Time-to-event endpoint |
| T/C Ratio | (Vt day 21/Vt day 0)/(Vc day 21/Vc day 0) | Relative treatment efficacy |
In vivo studies employed systematic randomization procedures with 3-8 mice per treatment arm to evaluate the efficacy of this compound both as monotherapy and in combination regimens. This compound was administered by oral gavage and formulated in 60% polyethylene glycol 400, 30% water, and 10% ethanol. For combination studies, this compound was paired with various agents including the PI3K inhibitor copanlisib (formulated in 0.9% NaCl solution pH 7.5) or the PARP inhibitor niraparib (formulated in 5% DMSO and 40% polyethylene glycol 400). Dosing schedules and combinations were tailored based on the specific experimental objectives, with detailed protocols documented in the results sections of the respective studies [1].
Pharmacodynamic studies implemented a standardized treatment and sampling protocol. Mice were randomized to control or treatment arms (n=4-5) and treated with this compound 40 mg/kg twice daily following a 3 days on, 4 days off, and 3 days on schedule. On day 10 of treatment, tumors were harvested 4 hours after the final administration. One tumor section was immediately fixed in 10% formalin for immunohistochemical analysis, while smaller sections were flash-frozen for reverse phase proteomic array (RPPA) analysis. This comprehensive approach enabled correlation of antitumor activity with molecular markers of response [1].
Across clinical trials, this compound demonstrated a manageable but notable toxicity profile, with hematological adverse events being most prominent. In the phase Ib combination study with cisplatin, dose-limiting toxicities included creatinine increase, hypokalemia, febrile neutropenia, neutropenia, syncope, and thrombocytopenia. These toxicities necessitated significant dose de-escalation from the initial planned regimen, ultimately establishing a substantially reduced dose (this compound 20 mg once on day 2 with cisplatin 30 mg/m² on days 1 and 8) as the maximum tolerated dose. The study observed that all four patients with the highest this compound exposure experienced hematologic DLTs within one week, though these patients also received higher day 1 cisplatin doses, complicating definitive attribution of toxicity solely to this compound [3].
Similarly, a phase I trial combining this compound with FOLFIRI in advanced gastrointestinal malignancies was terminated early due to significant toxicities observed across four dose levels. Dose-limiting toxicities included grade 3 febrile neutropenia, mucositis, nausea, and vomiting, as well as grade 4 neutropenia. The most common grade 3/4 adverse events were neutropenia, leukopenia, lymphopenia, and mucositis. Notably, this trial reported the first case of therapy-related acute myeloid leukemia (t-AML) associated with an ATR inhibitor chemotherapy combination, prompting recommendations for ongoing ATR inhibitor trials to monitor for this serious complication [5].
Despite the challenges with toxicity, this compound has demonstrated promising antitumor activity across multiple clinical and preclinical contexts. In the phase Ib cisplatin combination trial, among 10 evaluable patients, one with clear-cell ovarian cancer achieved a partial response (10%), while five (50%) had stable disease, demonstrating modest clinical activity in a heavily pretreated population [3]. The preclinical data has been more robust, with this compound monotherapy showing significant antitumor effects in patient-derived xenograft models. Of 21 PDX models tested, 11 exhibited significant prolongation of event-free survival (EFS-2) with this compound monotherapy. Four models achieved partial responses, while four others maintained stable disease [1].
Notably, response and disease stabilization were observed in two of five models with ATM loss by immunohistochemistry and in models with various alterations in DDR genes, including BRCA1/2 and ATM. Importantly, this compound prolonged EFS-2 in three of five models with known PARP inhibitor resistance, suggesting potential utility in overcoming resistance to PARP-targeted therapies. The combination of this compound with niraparib demonstrated enhanced antitumor activity compared with single agents in PARP-resistant PDX models, providing strong preclinical rationale for this combination strategy [1]. In pediatric solid tumor models, this compound exhibited particularly strong antitumor effects in alveolar rhabdomyosarcoma and neuroblastoma models, in some cases surpassing the activity of standard-of-care chemotherapeutics [6].
Comprehensive biomarker analysis from preclinical studies has identified several potential predictors of response to this compound. ATM loss or deficiency has emerged as a key biomarker, consistent with the synthetic lethal relationship between ATR and ATM in DNA damage response. Additionally, alterations in various DDR pathway genes, including BRCA1/2, ATRX, CHEK1/2, and others have been associated with sensitivity to this compound. In pediatric solid tumors, specific molecular features such as PAX3-FOXO1 fusion in alveolar rhabdomyosarcoma and EWS fusions in Ewing sarcoma have shown particular sensitivity to ATR inhibition [6] [4].
Pharmacodynamic studies in PDX models have provided mechanistic insights into this compound's activity. Analysis of four PDX models consistently showed increased DNA damage markers following this compound treatment. Additionally, PI3K/mTOR pathway signaling increased in two of four models, suggesting a potential compensatory mechanism and rational combination strategy. The combination of the PI3K inhibitor copanlisib with this compound enhanced EFS-2 compared with monotherapy in three of 11 models tested, supporting this approach in selected contexts [1]. RNA sequencing analyses in TP53-mutant acute myeloid leukemia models revealed that this compound treatment activated type I and II interferon response signaling and upregulated expression of STAT1, NF-κB, PARP9, and CXCL10, indicating DNA replication stress and genomic instability [7].
The preclinical evaluation of this compound has informed several rational combination strategies based on mechanistic synergy. The combination with PARP inhibitors represents one of the most promising approaches, with demonstrated synergy in multiple models. This combination has shown particular utility in models with PARP inhibitor resistance, suggesting a potential strategy to overcome or prevent resistance to PARP-targeted therapies [1]. Additionally, the combination with PI3K inhibitors has demonstrated enhanced efficacy in selected models, potentially through simultaneous targeting of compensatory survival pathways activated in response to ATR inhibition [1].
In TP53-mutant AML models, this compound has shown significant activity against drug-tolerant persister cells when combined with standard chemotherapeutic agents (cytarabine and idarubicin). The triple combination treatment effectively suppressed persister cell formation in TP53-mutant AML cell lines, suggesting a promising approach for this high-risk population. Mechanistically, this compound treatment suppressed G2/M phase cell cycle checkpoint regulators (cdc25c, p-CDK1, and Cyclin B) by inhibiting the ATR-CHK1 pathway, thereby reactivating the cell cycle in arrested persister cells and leading to accumulation of DNA replication stress and subsequent cell death [7].
Diagram 1: this compound Mechanism of Action and DNA Damage Response Pathway. This compound inhibits ATR kinase activation, disrupting the DNA damage response pathway and leading to apoptotic cell death.
Diagram 2: Patient-Derived Xenograft (PDX) Experimental Workflow. Comprehensive schematic of PDX model generation, treatment, and analysis流程 used in this compound efficacy assessments.
This compound represents a promising therapeutic agent in the growing arsenal of DNA damage response inhibitors, with demonstrated preclinical activity across multiple tumor types and early clinical signals of efficacy. The agent's development has been guided by robust preclinical models and biomarker strategies aimed at identifying patient populations most likely to benefit. While monotherapy activity has been observed, the most promising applications may lie in rational combination strategies, particularly with PARP inhibitors in DDR-deficient tumors, and potentially with specific chemotherapeutic agents in selected contexts [1].
The clinical development path for this compound requires careful consideration of its therapeutic index and appropriate patient selection. The significant hematological toxicities observed in combination with chemotherapy regimens necessitate optimized dosing schedules and vigilant safety monitoring. Future directions should focus on refining biomarker strategies for patient selection, exploring alternative combination partners with more favorable toxicity profiles, and potentially developing intermittent dosing schedules that maintain efficacy while improving tolerability. Additionally, further investigation in pediatric populations, particularly those with defined fusion-driven solid tumors, represents a promising avenue based on compelling preclinical data [6] [4].
This compound (BAY-1895344) is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway. ATR signaling becomes activated in response to replication stress and DNA damage, serving as a critical cell cycle checkpoint and facilitating DNA repair. By inhibiting ATR kinase activity, this compound disrupts the ATR/Chk1 signaling pathway, preventing cell cycle arrest and impairing DNA damage repair mechanisms. This intervention is particularly effective against cancer cells with preexisting replication stress or deficiencies in alternative DDR pathways, leading to the accumulation of catastrophic DNA damage and apoptotic cell death. [1] [2]
The neutral comet assay (also known as single-cell gel electrophoresis) represents a fundamental technique in molecular toxicology and cancer research for detecting and quantifying DNA double-strand breaks (DSBs). Unlike the alkaline comet assay that detects both single-strand and double-strand breaks, the neutral comet assay specifically assesses DSBs through electrophoresis at neutral pH conditions. This specificity makes it particularly valuable for evaluating the efficacy of ATR inhibitors like this compound, as DSBs represent the most lethal form of DNA damage and are direct consequences of replication catastrophe induced by ATR inhibition. The methodology provides researchers with a sensitive tool to measure drug potency, optimize dosing regimens, and identify predictive biomarkers for patient stratification. [1] [3]
The neutral comet assay operates on the principle that damaged DNA migrates differently from intact DNA when subjected to an electric field. In cells with intact DNA, the large supercoiled DNA molecules remain relatively stationary during electrophoresis. However, when DSBs are present, DNA fragments migrate away from the nucleus toward the anode, forming a structure resembling a "comet" with a head (nuclear region) and tail (migrated DNA fragments). The extent of DNA migration directly correlates with the frequency of DSBs in the genome, allowing for quantitative assessment of DNA damage. The specificity of the neutral version for DSBs stems from the use of neutral electrophoresis buffers (typically pH 8-9), which prevent the unwinding of DNA double helices that occurs in alkaline conditions, thereby ensuring that only fragments resulting from double-strand breaks contribute to tail formation. [3]
The visualization and quantification of DNA damage rely on fluorescence microscopy after DNA staining. Various parameters can be measured, including tail length, tail moment (the product of tail length and the fraction of DNA in the tail), and % tail DNA. Among these, % tail DNA is generally considered the most reliable and interpretable parameter, as it directly reflects the proportion of fragmented DNA that has migrated from the nucleus. The sensitivity of this technique allows detection of as few as 100 DSBs per genome, making it suitable for measuring biologically relevant levels of DNA damage induced by ATR inhibition and other genotoxic agents. [3]
Table 1: Comparison of DNA Damage Quantification Methods in this compound Research
| Method | Damage Type Detected | Sensitivity | Throughput | Time Requirements | Key Applications |
|---|---|---|---|---|---|
| Neutral Comet Assay | Primarily double-strand breaks | Moderate (100+ DSBs) | Medium | 2-3 days | Direct quantification of this compound-induced DSBs |
| Alkaline Comet Assay | Single-strand breaks, DSBs, alkali-labile sites | High | Medium | 2-3 days | Comprehensive DNA damage assessment |
| γ-H2AX Flow Cytometry | DSB-associated phosphorylation | High | High | 1 day | Early DSB marker detection |
| Nanopore Sensing | Multiple damage types including fragmentation | High (theoretical) | Low (currently) | Minutes (after setup) | Rapid radiation damage assessment |
| LM-qPCR Standard Curve | DSBs across specific genomic regions | High | High | 1-2 days | Targeted DSB quantification |
Recent technological advances have introduced alternative methods for DNA damage quantification. Nanopore sensing technology, for instance, detects radiation-induced DNA damage by measuring changes in electrical current as DNA fragments pass through nanopores. While this method offers rapid assessment of DNA damage within minutes rather than days and shows promise for personalized radiation therapy, it remains primarily applied to radiation research rather than pharmaceutical DNA damage assessment. Similarly, the newly developed click-code-seq method enables mapping of DNA oxidation and base loss down to single-nucleotide resolution throughout the human genome, providing unprecedented spatial resolution of DNA damage patterns. However, for routine assessment of this compound-induced DSBs in preclinical models, the neutral comet assay remains the gold standard due to its specificity, reliability, and established protocol. [4] [5]
Appropriate cell line selection is critical for evaluating this compound's efficacy using the neutral comet assay. Research has demonstrated that cancer cells with specific molecular characteristics show heightened sensitivity to ATR inhibition. Triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-453 have shown significant sensitivity to this compound, with studies reporting dose-dependent cytotoxic effects at nanomolar concentrations (6-8 nM). These cell lines typically harbor deficiencies in G1/S checkpoint regulation and exhibit high basal levels of replication stress, making them particularly dependent on ATR-mediated DNA damage response pathways. Additionally, patient-derived xenograft (PDX) models with alterations in DNA damage response genes (including ATM, BRCA1, and BRCA2) have demonstrated significant tumor growth inhibition in response to this compound treatment, suggesting that cell lines with these genomic backgrounds are ideal for comet assay studies. [1] [6] [2]
Cell culture conditions must be rigorously controlled to minimize background DNA damage. Cells should be maintained in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂. Regular mycoplasma testing is essential, as mycoplasma contamination can artificially increase DNA damage readings. For experiments, cells should be harvested during logarithmic growth phase (typically 60-80% confluency) to ensure uniform responsiveness to ATR inhibition. It is recommended to include both this compound-sensitive and resistant cell lines in experimental designs to establish assay specificity and differentiate compound-specific effects from general toxicity. [2]
Treatment parameters must be carefully optimized to generate meaningful comet assay results. Based on published studies, this compound should be dissolved in DMSO to prepare stock solutions (typically 10 mM), which can be stored at -20°C. Working concentrations for in vitro experiments generally range from 1 nM to 10 μM, with dose-response relationships critical for establishing compound potency. Treatment duration varies depending on experimental objectives: shorter treatments (4-24 hours) assess initial DNA damage induction, while longer exposures (48-72 hours) capture cumulative effects including failed repair attempts and apoptosis-associated DNA fragmentation. [1] [2]
In combination therapy studies, this compound has demonstrated synergistic effects with other DNA-damaging agents, including ionizing radiation and PARP inhibitors like niraparib. For example, research in bladder cancer models has shown that combining ATR inhibitors with radiation potently enhances cancer cell killing, suggesting that neutral comet assay can be valuable in quantifying this enhanced DNA damage. When designing combination studies, it is essential to include appropriate controls for each agent individually and in combination to differentiate additive from synergistic effects. Additionally, pharmacodynamic studies conducted in PDX models have confirmed that this compound treatment increases DNA damage markers in a time-dependent and concentration-dependent manner, validating the use of neutral comet assay for target engagement assessment in diverse experimental systems. [6] [7]
Specialized reagents are required for the neutral comet assay, which must be prepared fresh or stored appropriately to maintain stability:
All solutions should be prepared using molecular biology grade reagents and nuclease-free water to prevent exogenous DNA damage. Pre-coated slides (with NMA base layer) can be prepared in advance and stored desiccated at room temperature for up to two weeks. [3]
The following workflow outlines the standardized procedure for performing the neutral comet assay in this compound-treated cells:
Cell harvesting and viability assessment: After this compound treatment, harvest cells using gentle trypsinization or scraping. Assess cell viability using trypan blue exclusion, aiming for >85% viability in untreated controls to minimize artifactual DNA damage from dead cells.
Slide preparation:
Cell lysis:
Electrophoresis:
Neutralization and staining:
The entire procedure should be conducted under minimal light conditions to prevent additional DNA damage, and electrophoresis should be performed in a cold room or with buffer recirculation to maintain consistent temperature. [3]
Comet analysis is typically performed using fluorescence microscopy with appropriate filter sets for the chosen DNA stain. Analyze at least 50-100 randomly selected comets per sample, blinded to treatment conditions to minimize bias. Several commercial and open-source software packages are available for comet analysis (e.g., CometScore, OpenComet), which automate the measurement of key parameters:
For this compound studies, % tail DNA is recommended as the primary endpoint, as it most directly correlates with DSB frequency. Data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance can be determined using Student's t-test for comparisons between two groups or one-way ANOVA with post-hoc testing for multiple comparisons, with p<0.05 considered statistically significant. [3]
Table 2: Expected Neutral Comet Assay Results Following this compound Treatment in Sensitive Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Expected % Tail DNA | Comparison to Control | Biological Interpretation |
|---|---|---|---|---|---|
| MDA-MB-231 (TNBC) | 6 nM | 72 h | 42.2% ± 2.5% | ~3-fold increase | Significant replication catastrophe |
| MDA-MB-453 (Breast cancer) | 8 nM | 72 h | 45-55% | ~3-4 fold increase | S-phase delay and DSB accumulation |
| PDX models (DDR-deficient) | 10-100 nM | 24-96 h | 30-60% (dose-dependent) | 2-5 fold increase | Synthetic lethality in DDR-deficient contexts |
| ATM-deficient models | 15-30 mg/kg (in vivo) | 21 days | 35-50% in tumor isolates | Significant increase | Enhanced sensitivity to ATR inhibition |
The neutral comet assay typically reveals a dose-dependent increase in DNA damage parameters following this compound treatment in sensitive cell lines. Research has demonstrated that MDA-MB-231 TNBC cells treated with 6-8 nM this compound for 72 hours exhibit approximately 3-4 fold increases in DNA damage markers compared to untreated controls. This damage correlates directly with functional outcomes, including reduced clonogenic survival and increased apoptosis through caspase-7 activation. The accumulation of DSBs is particularly pronounced in S-phase cells, where this compound interferes with the resolution of replication stress, ultimately leading to replication catastrophe. This phenomenon is characterized by the collapse of DNA replication forks and generation of double-strand breaks when replication stress exceeds repair capacity. [1] [2]
The timing of DNA damage accumulation follows a predictable pattern, with initial increases in DSBs detectable within 4-24 hours of this compound treatment, preceding maximal apoptotic response typically observed at 48-72 hours. The extent of DNA damage correlates with cellular replication rates, as highly proliferative cells experience greater replication stress and therefore show heightened sensitivity to ATR inhibition. Importantly, the neutral comet assay can also demonstrate the kinetics of DNA repair following drug removal, with repair-deficient cells showing persistent DNA damage compared to proficient counterparts. This application is particularly valuable for identifying synthetic lethal interactions between ATR inhibition and specific DNA repair deficiencies, such as those found in ATM-, BRCA1/2-, or FHIT-deficient cancer models. [1] [8]
The neutral comet assay serves as a crucial tool for elucidating the mechanistic basis of this compound's anti-tumor effects. Studies have consistently demonstrated that ATR inhibition induces replication catastrophe in cancer cells with high replication rates, as evidenced by significant increases in DSBs specifically during S-phase progression. Through detailed time-course experiments, researchers have shown that this compound delays S-phase progression in sensitive cell lines like MDA-MB-453 and MDA-MB-231, ultimately leading to caspase-7-dependent apoptosis. The comet assay provides direct physical evidence of this mechanism by quantifying the DSBs that result from collapsed replication forks. Furthermore, the technique has helped validate that cells under high DNA replication stress are particularly sensitive to this compound, supporting the hypothesis that ATR inhibition exploits this inherent vulnerability in cancer cells. [1]
Beyond single-agent studies, the neutral comet assay enables researchers to investigate combination therapy strategies. Research has revealed that this compound enhances the efficacy of other DNA-damaging agents, including PARP inhibitors and ionizing radiation. For example, studies in PARP inhibitor-resistant patient-derived xenograft models have demonstrated that combining this compound with niraparib enhances anti-tumor activity, with the comet assay providing crucial evidence of increased DNA damage induction. Similarly, research in bladder cancer models has shown effective radiosensitization through pharmacological inhibition of both DNA-PK and ATR, with the neutral comet assay confirming retardation of DNA repair following combined treatment. These applications highlight the value of this technique in optimizing combination regimens for clinical translation. [6] [7]
The neutral comet assay plays a pivotal role in identifying and validating predictive biomarkers for this compound response. Research across multiple cancer types has revealed that deficiencies in specific DNA damage response pathways correlate with enhanced sensitivity to ATR inhibition. For instance, studies in patient-derived xenograft models have shown that tumors with ATM loss or alterations in HRR pathway genes (including BRCA1 and BRCA2) exhibit significant prolongation of event-free survival following this compound treatment. The comet assay provides functional validation of these biomarkers by directly demonstrating increased DNA damage accumulation in biomarker-positive models. Additionally, research has revealed that FHIT-deficient lung cancers show particular vulnerability to DNA damage response interventions, with GSK3β inhibition inducing synthetic lethality through suppression of the ATR/BRCA1/RAD51 axis in homologous recombination repair. [6] [8]
The integration of comet assay data with molecular profiling enables more precise patient stratification for clinical trials. By correlating the extent of this compound-induced DNA damage with specific genomic alterations, researchers can develop biomarker signatures that predict treatment response. This approach is particularly valuable given the ongoing clinical development of this compound and other ATR inhibitors, where appropriate patient selection is critical for demonstrating efficacy. Furthermore, the comet assay can help identify mechanisms of acquired resistance by comparing DNA damage levels in sensitive and resistant models, potentially guiding strategies to overcome resistance through rational combination therapies. [6]
Several technical challenges may arise when implementing the neutral comet assay for this compound studies:
High background DNA damage in controls: This may result from improper cell culture conditions, excessive light exposure, or mechanical shear during sample processing. Ensure cells are healthy and proliferating exponentially, minimize UV light exposure, and use wide-bore pipette tips for handling cell suspensions.
Inconsistent comet formation across slides: This often stems from uneven agarose layers or electrophoresis conditions. Pre-warm slides before applying cell-containing agarose, ensure complete leveling of the electrophoresis apparatus, and maintain consistent buffer volume and temperature across runs.
Poor statistical power: Inadequate cell sampling can lead to unreliable results. Analyze a minimum of 50 comets per sample, with triplicate technical replicates for each experimental condition.
Difficulty distinguishing specific from nonspecific DNA damage: Include appropriate controls such as cells treated with known DSB-inducing agents (e.g., 2-10 Gy ionizing radiation) to establish expected damage levels and validate assay sensitivity.
When adapting the comet assay for in vivo studies, additional considerations include proper tissue dissociation techniques that minimize artifactual DNA damage, and appropriate processing of xenograft or PDX tumor samples. For in vivo this compound studies, researchers typically administer the compound at doses ranging from 15-30 mg/kg and collect tumor samples at predetermined timepoints for processing and analysis. [1] [3]
Rigorous validation ensures the reliability and reproducibility of neutral comet assay results in this compound research:
Inter-assay standardization: Include reference samples with known levels of DNA damage in each experiment to monitor inter-assay variability. The coefficient of variation for replicate measurements should ideally be <10%.
Correlation with orthogonal methods: Validate comet assay results using complementary techniques such as γ-H2AX immunofluorescence, pulse-field gel electrophoresis, or the newly developed LM-qPCR standard curve method for DSB quantification.
Dose-response correlation: Ensure that this compound induces a dose-dependent increase in comet parameters, with higher concentrations producing greater DNA damage.
Time-course validation: Demonstrate that DNA damage increases with treatment duration initially, then potentially decreases at later timepoints in repair-competent models due to activation of alternative repair pathways.
The LM-qPCR standard curve method mentioned in the search results offers a promising complementary approach for DSB quantification, demonstrating high linearity (R² > 0.95) and a detection limit below 100 DSBs. While this method provides excellent quantitative accuracy, it lacks the single-cell resolution of the comet assay, highlighting the value of using multiple methods for comprehensive DNA damage assessment in this compound studies. [3]
The following diagram illustrates the molecular mechanism of this compound and its impact on DNA damage pathways:
This compound Mechanism and DNA Damage Detection
This visualization illustrates how this compound blocks the ATR-Chk1 signaling pathway, preventing cell cycle arrest and DNA repair activation in response to replication stress. The resulting replication fork collapse leads to double-strand breaks that can be quantified using the neutral comet assay. [1] [2]
The following diagram provides a comprehensive overview of the neutral comet assay procedure:
Neutral Comet Assay Workflow
This workflow outlines the key steps in the neutral comet assay procedure, from cell treatment through to DNA damage quantification, highlighting the differential outcomes between control and this compound-treated cells. [3]
The neutral comet assay represents an essential methodology for quantifying this compound-induced DNA damage in preclinical cancer research. Its ability to specifically detect double-strand breaks provides critical insights into the mechanistic consequences of ATR inhibition, including replication catastrophe and synthetic lethality in DNA repair-deficient models. The protocol detailed in this document enables researchers to reliably assess this compound's effects on genomic integrity, facilitating drug development, combination therapy optimization, and biomarker validation. As ATR inhibitors continue to advance through clinical development, the neutral comet assay will remain a valuable tool for understanding compound mechanism of action and guiding patient stratification strategies based on DNA damage response deficiencies. [1] [6] [3]
Ataxia telangiectasia and Rad3-related (ATR) kinase serves as a crucial regulator of the DNA damage response (DDR), particularly during DNA replication stress. This compound (BAY-1895344) is a potent, selective ATR inhibitor that has demonstrated significant antitumor activity across various cancer models, including triple-negative breast cancer (TNBC), pediatric solid tumors, and lymphomas. The compound exerts its effects by exacerbating replication stress in cancer cells, leading to replication catastrophe and apoptotic cell death. This mechanism is especially effective against cancer cells with pre-existing high replication stress, such as those with oncogene activation or deficiencies in G1/S checkpoint controls.
The BrdU (5-bromo-2'-deoxyuridine) assay provides a powerful methodological approach for investigating this compound's effects on DNA replication dynamics. BrdU, a thymidine analog, incorporates into newly synthesized DNA during the S-phase of the cell cycle, allowing researchers to precisely monitor and quantify DNA synthesis rates and cell cycle progression. When combined with this compound treatment, this assay enables detailed analysis of how ATR inhibition disrupts replication fork progression, delays S-phase transition, and ultimately induces replication catastrophe in cancer cells. The ability to track S-phase dynamics makes the BrdU assay an indispensable tool for both basic research and drug development efforts focused on DDR-targeting therapeutics.
Table: Key Characteristics of this compound (BAY-1895344)
| Property | Description |
|---|---|
| Molecular Target | Ataxia telangiectasia and Rad3-related (ATR) kinase |
| Primary Mechanism | Inhibition of ATR-mediated DNA damage response and replication stress signaling |
| Cellular Effects | S-phase delay, replication catastrophe, caspase-dependent apoptosis |
| Key Biomarkers | Increased γH2AX, phospho-Chk1 suppression, BrdU incorporation patterns |
| Therapeutic Applications | TNBC, pediatric solid tumors, lymphomas, PARP inhibitor-resistant models |
The BrdU assay operates on the principle of incorporating a synthetic thymidine analog into newly synthesized DNA during the S-phase of the cell cycle. As cells undergo DNA replication, BrdU is systematically integrated into replicating DNA strands, serving as a permanent marker of cells actively synthesizing DNA. Detection requires DNA denaturation through acid or heat treatment to expose the incorporated BrdU epitopes, which are then recognized by specific anti-BrdU antibodies conjugated to various detection moieties. This fundamental process allows researchers to precisely identify and quantify the population of proliferating cells within a sample, providing critical insights into cell cycle dynamics and replication stress responses.
The BrdU assay offers several advantages over alternative proliferation markers such as tritiated thymidine incorporation, Ki-67 staining, or PCNA detection. Unlike radioactive thymidine incorporation, BrdU provides a non-radioactive, safer alternative with comparable sensitivity. While Ki-67 marks all active phases of the cell cycle (G1, S, G2, and M), BrdU specifically identifies cells in S-phase, offering more precise temporal resolution of DNA synthesis. Similarly, PCNA staining may detect both proliferating cells and those involved in DNA repair, whereas BrdU incorporation exclusively indicates active DNA replication, making it particularly suitable for studying replication stress induced by DNA damage response inhibitors like this compound [1].
While the BrdU assay remains a gold standard for detecting DNA synthesis, alternative methods have emerged with distinct advantages and limitations. The EdU (5-ethynyl-2'-deoxyuridine) assay utilizes click chemistry for detection, eliminating the need for DNA denaturation and potentially preserving cellular morphology better than BrdU protocols. However, BrdU maintains advantages for certain applications, particularly its extensive validation in archival samples and compatibility with a wider range of established detection platforms. When studying the effects of this compound on S-phase progression, the choice between BrdU and EdU may depend on specific experimental requirements, including the need for multiplexing with other markers, sensitivity thresholds, and compatibility with downstream analyses [1].
Other proliferation assessment methods include flow cytometric analysis of DNA content using propidium iodide, which provides information about cell cycle distribution but cannot specifically identify S-phase cells without additional markers. The phospho-histone H3 assay specifically detects mitotic cells, offering complementary information to BrdU staining when analyzing complete cell cycle effects of this compound treatment. For comprehensive analysis of this compound-induced cell cycle perturbations, many researchers employ multiparameter flow cytometry combining BrdU incorporation with DNA content staining and potentially other markers such as phospho-histone H3 to simultaneously assess S-phase progression, DNA content, and mitotic entry [2].
The BrdU labeling process begins with preparation of stock solutions: dissolve 100 mg BrdU in 32.5 mL anhydrous DMSO to create a 10 mM stock solution, which can be stored frozen for up to one year. For working solutions, dilute 10 μL of the stock in 10 mL of pre-warmed (37°C) tissue culture medium to achieve a 10 μM labeling solution; filter sterilize using a 0.2 μm filter under sterile conditions. For in vitro labeling, remove existing culture medium from cells and replace with the BrdU labeling solution. Incubate cells at 37°C in a CO₂ incubator for duration optimized for your cell type: typically 2 hours for rapidly proliferating cell lines, or up to 24 hours for primary cells with slower division rates. Following incubation, remove the BrdU labeling solution and wash cells twice briefly with PBS, then perform three additional washes with PBS for 2 minutes each [3] [1].
After labeling, cell fixation and permeabilization are required for antibody access. Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature, followed by three PBS washes. Permeabilize cells using 0.1% Triton X-100 in PBS for 20 minutes at room temperature. The critical DNA denaturation step exposes incorporated BrdU for antibody recognition: add 1 mL of 1 N HCl and incubate 10 minutes on ice, then replace with 1 mL of 2 N HCl and incubate 10 minutes at room temperature. Neutralize the acid by adding 1 mL phosphate/citric acid buffer (pH 7.4) and incubating 10 minutes at room temperature. After three washes with Triton X-100 permeabilization buffer, proceed with immunodetection using anti-BrdU primary antibody (typically overnight at room temperature), followed by appropriate fluorescently-labeled secondary antibody incubation for 1 hour at room temperature [3] [1].
For detailed cell cycle analysis following this compound treatment, implement a dual-parameter flow cytometry approach combining BrdU detection with DNA content measurement. Begin by treating cells with this compound at desired concentrations and timepoints based on experimental design. One hour prior to collection, add 30 μM BrdU directly to the culture medium. Harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol for minimum 1 hour at -20°C. After fixation, wash cells with PBS and incubate with 50 μg/mL RNase A in PBS for 30 minutes at 37°C to remove RNA that could interfere with DNA staining. Centrifuge cells and resuspend in 0.1M HCl with 0.7% Triton X-100, incubating on ice for 15 minutes. Collect cells again, resuspend in sterile water, boil for 15 minutes, and immediately transfer to ice for 15 minutes to denature DNA [2].
Add 1 mL of 0.5% Tween 20 in PBS to the cell solution and centrifuge. Resuspend the pellet in 0.5 mL of Alexa Fluor 488-conjugated anti-BrdU antibody in PBS with 5% FBS and 0.5% Tween 20, incubating for 30 minutes. After staining, wash cells and resuspend in 30 μM propidium iodide (PI) solution containing RNase A. Analyze samples using a flow cytometer capable of detecting both Alexa Fluor 488 (BrdU incorporation, FL1) and PI (DNA content, FL2). This dual-parameter approach allows discrimination of cells in different cell cycle phases: BrdU-negative/PI-low (G0/G1), BrdU-positive/PI-intermediate (S-phase), and BrdU-negative/PI-high (G2/M) [2].
This compound demonstrates potent activity against various cancer models by specifically targeting S-phase progression and inducing replication catastrophe. In TNBC cell lines, treatment with this compound at concentrations of 6-8 nM for 72-96 hours resulted in significant S-phase progression delay and reduced BrdU incorporation, indicating impaired DNA synthesis. The MDA-MB-231 TNBC cell line showed particularly high sensitivity, with viability reduced to 50.8 ± 0.9% at 6 nM and 42.2 ± 2.5% at 8 nM concentrations after 72 hours of treatment. This cytotoxic effect was accompanied by increased sub-G1 population and caspase-7-dependent apoptosis, confirming that this compound triggers programmed cell death in susceptible cancer cells [4].
The mechanistic basis for this compound's S-phase disruption involves the accumulation of single-stranded DNA (ssDNA) damage during replication. BrdU assay analyses revealed that sensitive cells exhibit increased ssDNA gaps and stalled replication forks following ATR inhibition. This replication stress eventually culminates in replication catastrophe, characterized by irreversible replication fork collapse and massive DNA damage. In vivo studies using patient-derived xenograft (PDX) models confirmed these findings, demonstrating that this compound monotherapy produces significant antitumor effects, particularly in models with underlying DNA damage response deficiencies such as ATM loss or BRCA mutations [5] [6].
Table: Quantitative Effects of this compound Treatment in Preclinical Cancer Models
| Cancer Model | This compound Concentration | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|
| TNBC (MDA-MB-231) | 6-8 nM | 72-96 h | Viability reduced to 50.8% (6 nM) and 42.2% (8 nM); increased sub-G1 population; caspase-7 activation | [4] |
| Breast Cancer (MDA-MB-453) | Not specified | Not specified | S-phase progression delay; increased ssDNA; replication catastrophe | [5] |
| Pediatric Solid Tumors (PDX) | Clinical regimen equivalent | Multiple cycles | Significant objective response rates; stronger effects than standard chemotherapy in alveolar rhabdomyosarcoma | [7] |
| Various Cancers (PDX) | Clinical regimen equivalent | Multiple cycles | 11 of 21 models showed significant EFS-2 prolongation; 4 models with partial response | [6] |
Comprehensive biomarker studies have identified several molecular features that predict sensitivity to this compound treatment. Cancer models with deficient G1/S checkpoint control, often associated with p53 mutations, demonstrate heightened dependence on ATR-mediated replication stress response. Similarly, ATM loss correlates with increased this compound sensitivity across multiple cancer types, reflecting the synthetic lethal relationship between these complementary DNA damage response pathways. Western blot analyses of this compound-treated cells show suppressed phospho-Chk1 levels, confirming target engagement, along with increased γH2AX foci, indicating persistent DNA damage [4] [6].
The BrdU assay pattern following this compound treatment provides distinctive readouts of drug activity. Sensitive cell lines typically exhibit reduced BrdU incorporation coupled with prolonged S-phase retention, reflecting impaired replication fork progression rather than complete S-phase arrest. This pattern differs from classic S-phase inhibitors like hydroxyurea, which cause more abrupt replication arrest. When combined with other cell cycle markers such as phospho-histone H3, BrdU analysis can distinguish cells experiencing mitotic catastrophe after premature mitotic entry—a consequence of compromised G2/M checkpoint control following ATR inhibition. These detailed cell cycle profiles enable researchers to precisely characterize the temporal sequence of this compound-induced replication disruption [5] [2].
Optimizing BrdU detection requires careful attention to several technical factors that can significantly impact assay performance. Insufficient BrdU incorporation often results from inadequate labeling time or concentration, particularly in slowly proliferating cell populations. For primary cells or samples with low replication rates, extend the BrdU incubation period to 24 hours and consider increasing the BrdU concentration to 20-50 μM. Conversely, excessive BrdU labeling can cause cytotoxicity in sensitive cell types, potentially confounding results when combined with this compound treatment. To mitigate this effect, reduce incubation time to 1-2 hours for rapidly dividing cell lines and include appropriate vehicle controls to distinguish BrdU-related toxicity from this compound-specific effects [8] [1].
The DNA denaturation step represents the most critical aspect of BrdU staining protocols, as incomplete denaturation results in poor antibody access and weak signals, while excessive denaturation causes cellular morphology deterioration and nonspecific background. If using HCl treatment, optimize concentration (1-2.5 M) and incubation time (10-60 minutes) for each cell type, considering that some researchers prefer heat-mediated denaturation as a less harsh alternative. When performing multiparameter flow cytometry with BrdU and DNA content staining, ensure proper antibody titration and include single-stained controls for compensation. Additionally, verify that anti-BrdU antibodies do not cross-react with other nucleotide analogs when performing sequential labeling experiments [3] [1].
Designing appropriate this compound treatment regimens requires consideration of its specific mechanism of action and pharmacokinetic properties. For in vitro studies, pre-treatment assessment of replication stress levels helps identify potentially sensitive models; cells with inherently high replication rates or oncogene-induced replication stress (e.g., MYC amplification) typically show enhanced this compound sensitivity. Treatment duration should accommodate the compound's cytostatic effects, which often precede apoptosis—shorter exposures (24-48 hours) may reveal initial S-phase perturbations, while longer treatments (72-96 hours) are needed to assess cell death endpoints. Include positive controls such as known ATR inhibitor responses in sensitive cell lines to validate experimental conditions [5] [7].
When combining BrdU assays with other endpoints, carefully plan the experimental timeline to accommodate different processing requirements. For example, if performing Western blotting for DNA damage markers (γH2AX, p-Chk1) alongside BrdU flow cytometry, split samples accordingly since the denaturation steps required for BrdU detection compromise protein integrity. Similarly, when assessing morphological features of apoptosis or replication stress, prepare separate slides for immunohistochemistry without HCl denaturation. For in vivo studies, coordinate BrdU administration with this compound dosing peaks based on pharmacokinetic data, typically injecting BrdU 1-2 hours after this compound treatment to capture maximal S-phase effects [4] [6].
The This compound BrdU assay platform provides valuable insights for multiple translational research applications, particularly in biomarker development and combination therapy strategies. In biomarker discovery, BrdU incorporation patterns following this compound treatment help identify functional signatures of ATR inhibitor sensitivity beyond genetic markers alone. For instance, the rate of S-phase progression delay and extent of replication catastrophe correlate with therapeutic response across different cancer types. These functional assays can stratify patient-derived models for further genomic analysis, potentially revealing novel predictive biomarkers [5] [6].
Combination therapy development represents another promising application, with BrdU assays providing mechanistic insights into synergistic interactions. Studies have demonstrated that this compound combines effectively with PARP inhibitors in PARP-resistant models, where BrdU assays reveal distinct S-phase progression defects that differ from either agent alone. Similarly, combinations with PI3K inhibitors show enhanced antitumor activity in certain contexts, with BrdU patterns indicating dual pathway engagement. The ability to precisely quantify S-phase dynamics makes BrdU assays invaluable for optimizing dosing schedules and sequences in these combination approaches, potentially guiding clinical trial design [6] [9].
The clinical development of this compound has been informed substantially by preclinical findings generated through BrdU assay methodologies. Phase I/II clinical trials incorporate patient selection strategies based on preclinical observations, including prioritization of tumors with DNA damage response deficiencies or high replication stress. The BrdU-defined S-phase effects observed in preclinical models correspond with clinical response assessments, supporting their predictive value. Additionally, the elucidation of this compound's mechanism through BrdU assays provides rationale for its investigation in specific clinical contexts, such as overcoming resistance to PARP inhibitors or platinum-based chemotherapies [6] [9].
Future directions for this compound development include refined patient selection strategies incorporating functional assessments of replication stress beyond static genomic markers. BrdU assay adaptations using patient-derived organoids or ex vivo cultures could provide personalized response prediction, potentially guiding clinical decision-making. Furthermore, the principles established through this compound BrdU assays inform the development of next-generation ATR inhibitors and combination regimens, creating a methodological framework for evaluating replication-targeted therapeutics. As these approaches mature, BrdU-based S-phase analysis will continue playing a crucial role in translating DNA damage response biology into clinical applications [5] [6].
| Elimusertib Combination | Trial Phase | Incidence & Severity | Key Context |
|---|---|---|---|
| FOLFIRI (Irinotecan + 5-FU) [1] | Phase 1 | Grade 3 mucositis reported as a Dose-Limiting Toxicity (DLT) | The trial was stopped early due to significant toxicities, including mucositis [1]. |
| Cisplatin [2] | Phase 1b | Mucositis not explicitly listed among the primary DLTs | DLTs were predominantly hematologic; the combination required significant dose de-escalation [2]. |
The development of mucositis is a complex, multi-stage process. Understanding this pathway is crucial for identifying potential points for intervention and monitoring in experimental models.
Diagram of the multi-stage pathogenesis of mucositis, which can be activated by chemotherapeutic agents like Irinotecan (part of the FOLFIRI regimen) [3].
Based on this pathogenesis, here are key methodologies for monitoring mucositis in preclinical studies:
This guide addresses common experimental challenges and strategic considerations.
| Problem & Hypothesis | Proposed Experimental Investigation |
|---|
| Problem: Severe, unexpected mucositis in a combination study. Hypothesis: The chemotherapy agent (e.g., Irinotecan) and this compound are causing synergistic toxicity in the mucosa. | Compare animal groups: this compound mono-, chemo mono-, and combination therapy. Use histopathology and cytokine analysis to confirm synergy [1] [3]. | | Problem: High variability in mucositis severity between animal subjects. Hypothesis: Genetic or physiological differences are affecting susceptibility. | Stratify subjects by weight/age. Investigate biomarkers (e.g., baseline cytokine levels or genetic polymorphisms in dihydropyrimidine dehydrogenase for 5-FU) to identify risk factors [3]. |
Q1: Is mucositis a direct on-target effect of ATR inhibition or an off-target effect? It is likely an on-target, class-effect toxicity. ATR is crucial for maintaining genomic integrity in rapidly dividing cells, including the basal epithelial cells of the mucosa. Inhibiting ATR in these replicating cells exacerbates the DNA damage caused by chemotherapy, leading to increased cell death and impaired healing, thereby initiating mucositis [5] [6].
Q2: What is the primary safety concern when combining this compound with chemotherapy? The primary concern is the potential for overlapping and synergistic toxicities, particularly myelosuppression and gastrointestinal damage. Clinical trials combining this compound with FOLFIRI or Cisplatin were challenged by dose-limiting toxicities like neutropenia, febrile neutropenia, and mucositis, often requiring dose reductions or trial discontinuation [1] [2]. Careful dose scheduling is critical.
Q3: Are there any specific biomarkers to predict or monitor mucositis in models? While no single biomarker is specific, a panel can be highly indicative. Monitor pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum. In tissue, assess markers of apoptosis (cleaved caspase-3) and DNA damage (γH2AX). Research is also exploring non-coding RNAs as future predictive biomarkers [4] [3].
What are the common dose-limiting toxicities (DLTs) of Elimusertib? The most frequent DLTs are hematologic toxicities. In a phase Ib trial combining this compound with cisplatin, these included febrile neutropenia, neutropenia, thrombocytopenia, as well as non-hematologic toxicities like increased creatinine and hypokalemia [1].
How can hematologic toxicity be managed through dosing schedules? Switching from a "3 days on, 4 days off" weekly schedule to an alternate "3 days on, 11 days off" schedule has been shown to reduce hematologic adverse events. This alternate schedule allowed for improved tolerability and higher dose intensities (up to 80 mg twice daily) compared to the weekly schedule [2].
What is the recommended action if DLTs occur in a combination therapy? Clinical protocols often require dose de-escalation of both agents. For example, when combined with cisplatin, the Maximum Tolerated Dose (MTD) was found to be a significantly reduced regimen: this compound 20 mg once on day 2, with cisplatin 30 mg/m² on days 1 and 8 of a 21-day cycle [1].
Which patient populations have shown better response to this compound? Patients whose tumors have specific DNA damage response (DDR) defects, such as ATM alterations or BRCA1/2 defects, have demonstrated durable and prolonged responses to this compound monotherapy, making these potential biomarkers for patient selection [2].
The tables below summarize key quantitative data from clinical trials to guide your experimental design.
Table 1: this compound Monotherapy Dosing Schedules & Associated Toxicity [2]
| Dosing Schedule | Dose Level | Hematologic Toxicity (Grade ≥3 Anemia) | Hematologic Toxicity (Grade ≥3 Neutropenia) | Efficacy (Solid Tumors with DDR defects) |
|---|---|---|---|---|
| 3 days on, 4 days off | 40 mg twice daily | 65.7% | 47.6% (combined Grade 3/4) | Partial Responses observed |
| 3 days on, 11 days off | 60 mg twice daily | 50.0% | 16.7% | 33% Stable Disease |
| 3 days on, 11 days off | 80 mg twice daily | 54.5% | 27.3% | 55% Stable Disease |
| 3 days on, 11 days off | 100 mg twice daily | 50.0% | 66.7% | 1 Partial Response, 17% Stable Disease |
Table 2: Maximum Tolerated Dose for this compound and Cisplatin Combination [1]
| Drug | Dose at MTD (Dose Level -2) | Administration Schedule (21-day cycle) |
|---|---|---|
| Cisplatin | 30 mg/m² | Intravenously on Days 1 and 8 |
| This compound | 20 mg (single dose) | Orally on Day 2 |
The following workflow outlines a standard dose-escalation and de-escalation approach, such as the 3+3 design used in clinical trials, to identify a safe dosing regimen for this compound in combination with other drugs [1].
Key Methodology Details:
| Adverse Event (Grade ≥3) | Incidence Examples | Recommended Management Strategies |
|---|---|---|
| Anemia | 65.7% (dose expansion, 3d-on/4d-off) [1] [2]; 50% (alternate schedule, 60-120mg) [1] | Dose interruptions; Dose reductions; Supportive measures [1] [3] [2] |
| Neutropenia | 47.6% (dose expansion) [1] [2]; 16.7%-66.7% (alternate schedule) [1] | Dose interruptions; Dose reductions; Supportive measures; Growth factor support per guidelines (in combo therapy) [4] [1] [3] |
| Febrile Neutropenia | Reported as a Dose-Limiting Toxicity (DLT) [4] [5] | Requires dose de-escalation in trial setting; Close monitoring [4] |
| Thrombocytopenia | Reported as a DLT (including grade 4) [4] [5] | Requires dose de-escalation in trial setting [4] |
Clinical trials have investigated different dosing schedules to improve the tolerability of Elimusertib. Adherence to these schedules is critical for managing toxicity.
Monotherapy Dosing Schedules:
40 mg twice daily on a "3 days on, 4 days off" weekly schedule (i.e., 3 days of dosing followed by 4 days of rest, repeated weekly) [1]. This schedule showed higher rates of hematologic AEs [1].40-80 mg twice daily on a "3 days on, 11 days off" schedule (i.e., 3 days of dosing followed by 11 days of rest in a 14-day cycle) [1] [3]. This schedule was associated with reduced hematologic toxicity and fewer dose interruptions/reductions, offering a better-tolerated option [1] [3] [2].Combination Therapy Dosing (Example): A phase Ib trial combining this compound with Cisplatin found significant hematologic toxicity requiring substantial dose de-escalation [4].
The following diagram illustrates the decision-making pathway for managing hematologic adverse events with this compound, based on the clinical evidence.
This compound is a highly selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-Related (ATR) protein kinase [6] [7]. ATR is a crucial component of the DNA Damage Response (DDR) network, activated by DNA damage and replication stress [3] [8].
1. How can I mitigate the hematological toxicity of Elimusertib in combination regimens?
The Challenge: A primary clinical challenge is the enhanced hematological toxicity when this compound is combined with chemotherapeutic agents like cisplatin, often requiring significant dose reductions that may compromise efficacy [1].
Recommended Actions:
The table below summarizes the dose escalation findings from a phase Ib trial combining this compound and Cisplatin [1].
| Dose Level | Cisplatin Dose | This compound Dose | Outcome & Key DLTs |
|---|---|---|---|
| Dose Level 1 | 60 mg/m², Day 1 | 20 mg BID, Days 2 & 9 | Not tolerable; DLTs in all patients [1]. |
| Dose Level 0 | (De-escalated) | (De-escalated) | Not tolerable; DLTs in 2 of 3 patients [1]. |
| Dose Level -1 | (Split dose) | (Once daily) | Not tolerable; DLTs in 2 of 3 patients [1]. |
| Dose Level -2 (MTD) | 30 mg/m², Days 1 & 8 | 20 mg once, Day 2 | Tolerable; 1 DLT in 6 patients (grade 4 thrombocytopenia) [1]. |
Table 1: Clinical dose escalation data for this compound and Cisplatin combination. DLTs included creatinine increase, hypokalemia, febrile neutropenia, neutropenia, syncope, and thrombocytopenia [1].
2. Which combination therapies can enhance the efficacy of this compound, particularly in resistant models?
The Challenge: As a monotherapy, this compound shows modest activity. Overcoming intrinsic or acquired resistance, such as to PARP inhibitors, is a major research focus [2].
Recommended Actions:
3. How should I select in vivo models and biomarkers to predict response to this compound?
The Challenge: Identifying robust biomarkers is crucial for enriching patient populations most likely to respond to this compound.
Recommended Actions:
ATM, BRCA1/2, and ARID1A [2].ATM loss is a leading candidate biomarker, responses in PDX models were observed across a variety of DDR alterations, indicating a need for a broader biomarker panel [2].For a standard in vivo efficacy study, you can adapt the following protocol from recent publications [2].
Detailed Methodology: In Vivo Efficacy Study in PDX Models
The following workflow diagram outlines the key decision points in designing an experiment to improve this compound's therapeutic index.
Diagram 1: Experimental design workflow for improving this compound's therapeutic index.
The rationale for combining this compound with other agents lies in disrupting complementary DNA Damage Response (DDR) pathways. The following diagram illustrates the key signaling pathways and proposed mechanisms of synergy.
Diagram 2: Signaling pathways and synergistic mechanisms of this compound combinations.
| Combination Therapy | Key Dose-Limiting Toxicities (DLTs) | Maximum Tolerated Dose (MTD) / Recommended Dose for Further Study |
|---|
| Elimusertib + Cisplatin [1] | Creatinine increase, hypokalemia, febrile neutropenia, neutropenia, syncope, thrombocytopenia [1] | this compound: 20 mg once on Day 2 Cisplatin: 30 mg/m² on Days 1 & 8 (21-day cycle) [1] | | This compound + FOLFIRI [2] | Febrile neutropenia, mucositis, nausea, vomiting, neutropenia [2] | Trial stopped due to intolerable toxicity; no safe MTD established. [2] |
>
> Important Safety Finding: A phase I trial combining this compound with FOLFIRI reported a first case of therapy-related Acute Myeloid Leukemia (t-AML). The study authors concluded that ongoing trials of ATR inhibitors with DNA-damaging chemotherapies should monitor for this serious risk [2].
The toxicity of this compound combinations is rooted in its mechanism of action and the biology of the cells it targets.
The following diagram illustrates the underlying molecular mechanism of this combination strategy.
The clinical data suggests several strategies to mitigate toxicity when designing experiments with this compound combinations.
Q: Is this compound and cisplatin combination therapy effective despite the toxicity? A: The observed clinical efficacy was modest. In one trial, among 10 evaluable patients, only one (10%) with clear-cell ovarian cancer had a partial response, and five (50%) had stable disease. The study authors concluded that further clinical evaluation of this specific combination is not warranted due to the toxicity profile and lack of robust efficacy [1].
Q: Are there populations that might better tolerate or respond to this compound? A: Preclinical evidence suggests that tumors with specific genetic alterations, such as ATRX mutations, may be particularly sensitive to ATR inhibitors like this compound [3]. Focusing on these biomarker-selected populations could improve the therapeutic window.
Q: What is the key takeaway for designing combination trials with this compound? A: The combination of this compound with DNA-damaging chemotherapy is highly challenging due to overlapping hematological toxicities. Success likely depends on using significantly modified (reduced and split) dosing schedules compared to standard chemotherapy regimens, coupled with intensive supportive care and patient selection based on predictive biomarkers.
For monitoring Elimusertib levels, such as in plasma for pharmacokinetic studies, the following validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended [1].
This compound is frequently investigated in combination with other agents. The table below summarizes key experimental regimens and critical monitoring parameters from recent studies.
| Combination Agent | Experimental Context | Dosing Regimen | Key Findings & Monitoring Points |
|---|---|---|---|
| Cisplatin | Phase Ib Clinical Trial (Advanced Solid Tumors) | Dose Level -2 (MTD): this compound: 20 mg PO once on Day 2. Cisplatin: 30 mg/m² IV on Days 1 & 8. 21-day cycle [2]. | Toxicity: Significant hematologic toxicity (neutropenia, thrombocytopenia). Efficacy: 1/10 PR (Ovarian cancer), 5/10 SD. Monitor: CBC, renal function (creatinine), electrolytes (potassium) [2]. |
| Lorlatinib (ALK inhibitor) | Preclinical (Neuroblastoma GEMM) | This compound: 40 mg/kg PO twice daily (3 days on/4 days off/3 days on). Lorlatinib: Integrated schedule over 14 days [3]. | Efficacy: Superior and sustained tumor regression vs. monotherapy. Mechanism: ALK signaling primes DNA damage response; combination causes robust differentiation. Monitor: Tumor volume, DNA damage markers (pH2A.X) [3]. |
| Niraparib (PARP inhibitor) | Preclinical (PDX Models) | Not fully detailed in results. Tested in PARP inhibitor-resistant models [4]. | Efficacy: Enhanced antitumor activity vs. single agents in resistant models. Monitor: Tumor volume, Event-free survival (EFS-2), DNA damage markers [4]. |
| Copanlisib (PI3K inhibitor) | Preclinical (PDX Models) | Not fully detailed in results [4]. | Efficacy: Enhanced EFS-2 vs. monotherapy in 3/11 models. Mechanism: PI3K/mTOR pathway signaling increased post-ATR inhibition in some models. Monitor: Tumor volume, EFS-2, PI3K/mTOR pathway markers [4]. |
Understanding the underlying signaling pathways is crucial for troubleshooting and interpreting experimental results. This compound targets the ATR kinase, a master regulator of the DNA damage response (DDR). Inhibition is synthetically lethal in cells with homologous recombination deficiencies, such as those with ATM loss [4].
Research in neuroblastoma models reveals a key interaction: ALK signaling can prime the DDR by phosphorylating ATR on Ser435 and CHK1 on Ser280. This means that in ALK-driven cancers, combining an ALK inhibitor (like Lorlatinib) with this compound leads to a more profound antitumor effect and overcomes the relapses seen with ATR inhibitor monotherapy [3]. The following diagram illustrates this mechanism and the logical workflow for applying these combinations.
The diagram shows how ALK signaling supports the DNA Damage Response (DDR) by priming ATR activation. Combining This compound (ATRi) with Lorlatinib (ALKi) simultaneously blocks both the primary DDR pathway and its upstream support mechanism, leading to a synergistic collapse of the DDR and enhanced tumor cell death [3].
Q1: What is the most critical parameter to validate when setting up the LC-MS/MS method for this compound? A: The method's specificity and sensitivity at the Lower Limit of Quantification (LLOQ of 30 ng/mL) are paramount. Ensure that the MRM transitions for this compound (376.3>318.2) and the internal standard (380.3>322.2) are free from interference in your plasma matrix, and that the LLOQ meets the predefined accuracy and precision criteria (<15% deviation) [1].
Q2: Why is hematologic toxicity a major concern in this compound combination trials, and how can it be managed? A: Hematologic toxicity (neutropenia, thrombocytopenia) is a common dose-limiting toxicity for this compound, especially when combined with other myelosuppressive agents like cisplatin [2]. Management strategies include:
Q3: What are robust pharmacodynamic biomarkers to confirm this compound's target engagement in vivo? A: To confirm that this compound is effectively hitting its target, you can monitor:
The core quantitative data and key monitoring parameters are summarized in the following table for quick reference.
| Aspect | Key Data & Observations | Suggested Monitoring Methodology |
|---|---|---|
| Reported Incidence | A first case of t-AML was observed in a clinical trial of Elimusertib in combination with chemotherapy [1]. | Maintain a registry of treatment-related Severe Adverse Events (SAEs), particularly secondary hematologic malignancies [1]. |
| Hematologic Toxicity (DLT) | In a combination trial with Irinotecan, 3/3 patients at one dose level experienced hematologic Dose-Limiting Toxicity (DLT) [1]. | Close monitoring of complete blood counts (CBC) with differential during each cycle to detect prolonged cytopenias [1]. |
| Bone Marrow Function | Pancytopenia related to the study drug was associated with a serious adverse event of respiratory failure and cardiac arrest in one patient [1]. | Regular CBC. Consider bone marrow examination (biopsy/aspirate) in cases of persistent, unexplained cytopenias to assess morphology and rule out dysplasia or malignant transformation. |
| Mechanism & Biomarkers | This compound, an ATR inhibitor, induces replication catastrophe and apoptosis, particularly in cells with high replication stress [2]. | Research-grade assays: Alkaline/neutral comet assay for DNA damage; flow cytometry for cell cycle (Sub-G1 population) and apoptosis (Annexin V) [2]. |
The following diagram illustrates the mechanism of this compound and the key pathway involved in the DNA Damage Response (DDR), which is central to its function and potential risks.
Q1: What is the direct clinical evidence linking this compound to t-AML risk? The evidence is currently limited but noteworthy. A first case of treatment-related AML (t-AML) was observed in a clinical trial evaluating this compound in combination with chemotherapy [1]. This single case highlights a potential risk that warrants systematic monitoring.
Q2: Beyond t-AML, what other hematologic toxicities should we monitor? Hematologic toxicity is a primary dose-limiting factor for this compound, especially in combination regimens.
Q3: What are the key experimental protocols for assessing this compound's biological effects? The anti-tumor effect of this compound, which is key to understanding its efficacy and potential mechanism of secondary malignancy, can be assessed through several core assays [2]:
The table below summarizes key clinical findings on Elimusertib's myelotoxicity and the corresponding management strategies that have been explored.
| Clinical Context | Myelotoxicity Observations | Prevention & Management Strategies | Key Supporting Evidence |
|---|
| Combination with FOLFIRI (GI malignancies) | Grade 3/4 neutropenia, febrile neutropenia, leukopenia, lymphopenia; Dose-Limiting Toxicities (DLTs) led to trial stoppage [1]. | - Close hematologic monitoring.
Preclinical models are crucial for understanding the mechanisms of myelotoxicity and developing testing protocols.
This protocol is used to evaluate the direct cytotoxic effects of this compound on cancer cells, which is fundamental for understanding its therapeutic window.
This workflow helps determine how this compound induces cell death (apoptosis) and causes cell cycle arrest, which is linked to its mechanism of action and toxicity.
This protocol confirms the on-target effect of this compound and investigates the downstream molecular consequences that can lead to replication stress and cell death.
| Combination Therapy | Common Grade 3/4 Adverse Events | Dose-Limiting Toxicities (DLTs) | Key Findings & Recommendations |
|---|
| This compound + FOLFIRI [1] | • Neutropenia • Leukopenia • Lymphopenia • Mucositis | • Febrile neutropenia • Mucositis • Nausea/Vomiting • Grade 4 neutropenia | Trial halted due to significant toxicities. Monitor for therapy-related AML (t-AML). [1] | | This compound + Cisplatin [2] | • Hematologic toxicities | • Creatinine increase • Hypokalemia • Febrile neutropenia • Neutropenia/Thrombocytopenia | Requires significant dose de-escalation. Not recommended for further clinical evaluation. [2] | | This compound Monotherapy (3 days on/4 days off) [3] [4] | • Anemia (65.7%) • Neutropenia (34.3% Gr3, 13.3% Gr4) | (Not primary endpoint) | Hematologic toxicities are a class-effect of ATR inhibitors. [4] | | This compound Monotherapy (Alternate Schedule: 3 days on/11 days off) [3] [4] | • Anemia (33.3%-50.0%) • Neutropenia (16.7%-66.7%) | Febrile neutropenia (at 120 mg BID) | The 3 days on/11 days off schedule improves tolerability, reducing dose interruptions/reductions. [4] |
What are the most common severe toxicities with this compound combinations? The most frequent and concerning severe (Grade 3/4) toxicities are hematological, including neutropenia, febrile neutropenia, leukopenia, lymphopenia, anemia, and thrombocytopenia. Significant non-hematological DLTs like mucositis, nausea, vomiting, and increased creatinine have also been observed. [1] [2] [4]
Are there strategies to mitigate hematologic toxicity? Yes. Clinical evidence supports using alternative dosing schedules. Switching from a continuous "3 days on/4 days off" schedule to a "3 days on/11 days off" schedule has been shown to reduce the incidence of severe anemia and neutropenia, and led to fewer dose interruptions and reductions. [3] [4]
Is this compound associated with any long-term risks? Yes. One clinical trial reported the first observed case of therapy-related Acute Myeloid Leukemia (t-AML) in a patient receiving this compound with FOLFIRI chemotherapy. The study team concluded that ongoing ATR inhibitor trials should actively monitor for this serious complication. [1]
Which drug combinations have shown particularly challenging toxicity? Combinations with DNA-damaging chemotherapies like FOLFIRI (which contains irinotecan) and cisplatin have proven particularly difficult. The FOLFIRI combination trial was stopped early due to intolerable toxicity, and the cisplatin combination required significant dose de-escalation to a level that may not be clinically effective. [1] [2]
The toxicity profile of this compound is intrinsically linked to its mechanism of action, which can be visualized in the following pathway diagram.
The diagram illustrates how this compound's anti-tumor effect and its dose-limiting toxicity share a common mechanistic root:
For researchers investigating the toxicity mechanisms of this compound preclinically, the following methodologies are essential.
Alkaline and Neutral Comet Assay [5]
BrdU Assay for S-Phase Analysis [5]
Colony Formation Assay [5] [7]
Annexin V / Flow Cytometry for Apoptosis [5]
The table below summarizes key comparative data for Elimusertib and Ceralasertib.
| Aspect | This compound | Ceralasertib |
|---|---|---|
| Relative Potency | More potent; lower IC50 values in viability assays [1] [2]. | Less potent compared to this compound [1] [2]. |
| Preclinical Single-Agent Cytotoxicity | Highly active; induces replication catastrophe and caspase-dependent apoptosis in TNBC and other models [3] [4]. | Active, but often explored in combination therapies [5] [6]. |
| Synergy with DNA-Damaging Agents | Highly synergistic with a broad spectrum of agents (e.g., TOP1/2 inhibitors, cisplatin) [2]. | Synergistic with chemotherapy (e.g., paclitaxel) and radiation; reverses chemoresistance in SLFN11-negative cells [6] [2]. |
| Key Preclinical & Clinical Findings | Induces replication catastrophe; anti-tumor efficacy in xenograft and PDX models of breast cancer [4]. | Durable clinical responses in combo with paclitaxel in anti-PD1-resistant melanoma; well-tolerated with palliative RT [5] [6]. |
| Notable Toxicity Profile | No unique cardiotoxicity reported in murine studies [1]. | Unique cardiotoxicity observed in murine models (single dose); possibly due to high unbound plasma concentration [1] [7]. |
| Immune Modulation | Information not prominent in the provided search results. | Promotes anti-tumor immunity; intermittent dosing causes CD8+ T-cell depletion and rebound, synergizing with anti-PD-L1 [8]. |
Here is a deeper dive into the methodologies and findings from the key studies cited above.
Comparative In Vivo Toxicology Study: A 2025 study directly compared three ATR inhibitors, including this compound and Ceralasertib, in mice. The methodology involved administering a single dose of each ATRi alone or with 6 Gy total body irradiation (TBI). Mice were euthanized 48 hours post-TBI, with blood and tissues collected for complete blood counts (CBC) and histopathological analysis. Pharmacokinetics (PK) and IC50 values were also compared. The study concluded that This compound was the most potent, while Ceralasertib was the least potent and was uniquely associated with cardiotoxicity. Notably, no ATR inhibitor exacerbated radiation-induced toxicities [1] [7].
In Vitro Potency and Synergy Profiling: A 2024 study systematically compared several ATR inhibitors, including this compound and Ceralasertib. The core methodology involved cell viability assays (e.g., CellTiter-Glo) on small-cell lung cancer (SCLC) lines. Researchers treated cells with a range of drug concentrations for 72 hours to determine cytotoxic potency. The study found the rank order of potency for single-agent viability suppression to be: Gartisertib > this compound > M1774 (Tuvusertib) > Ceralasertib > Berzosertib [2]. Furthermore, the study used combination index (CI) analysis to demonstrate that low doses of ATR inhibitors, including M1774, were highly synergistic with various DNA-damaging agents like TOP1 inhibitors (e.g., SN-38) and cisplatin [2].
this compound's Mechanism in Breast Cancer: A 2025 study focused on this compound's mechanism in breast cancer cells. Key experimental protocols included:
Clinical Efficacy of Ceralasertib in Combination Therapies:
The following diagram illustrates the core mechanism of ATR inhibitors and a common workflow for assessing their efficacy in preclinical models, based on the methodologies described.
The following table consolidates key quantitative and qualitative data for several ATR inhibitors in clinical development.
| Inhibitor Name (Code) | IC50 for ATR | Key Potency Findings (Preclinical) | Key Differentiating Findings (Preclinical) |
|---|---|---|---|
| Elimusertib (BAY-1895344) | 7 nM [1] [2] [3] | Most potent among comparators; strong monotherapy efficacy in DDR-deficient models [4] [5] [6]. | Did not exacerbate radiation-induced toxicities; no cardiotoxicity observed in murine model [4] [5]. |
| M4344 (VX-803) | Information missing from search | Highly potent among clinically developed ATR inhibitors [7]. | Synergistic with topoisomerase inhibitors (topotecan, irinotecan) in patient-derived models [7]. |
| Berzosertib (M6620, VX-970) | Information missing from search | Less potent than this compound [4] [5]. | Partially ameliorated TBI-induced effects on spleen and blood counts in mice; did not cause cardiotoxicity [4] [5]. |
| Ceralasertib (AZD6738) | Information missing from search | Least potent among the three comparators [4] [5]. | Uniquely associated with cardiotoxicity in a murine model [4] [5]. |
The data in the table is supported by the following experimental details:
The comparative data suggests that potency and safety profiles may influence inhibitor selection for specific research or combination therapy goals.
To contextualize the data, here are methodologies commonly used in the cited studies:
The following diagram illustrates the workflow for a typical in vitro study to characterize an ATR inhibitor's activity:
The search results provided a strong foundation for a comparison based on potency and preclinical profiles. To build upon this for your guide, you could:
| Feature | This compound + FOLFIRI [1] [2] | This compound + Cisplatin [3] |
|---|---|---|
| Trial Identifier | NCT04535401 | NCT04491942 |
| Patient Population | Advanced or metastatic gastrointestinal malignancies | Advanced solid tumors |
| This compound Dosing | 20 mg BID, Days 1, 2, 15, 16 (28-day cycle) | Various; MTD: 20 mg once, Day 2 (21-day cycle) |
| Chemo Dosing | Irinotecan 150 mg/m², 5-FU 2000 mg/m² (FOLFIRI) | Cisplatin 30 mg/m², Days 1 & 8 (MTD) |
| Maximum Tolerated Dose (MTD) | Not reached - Trial stopped early due to toxicity | Defined (20 mg this compound, 30 mg/m² Cisplatin) |
| Key Dose-Limiting Toxicities (DLTs) | Febrile neutropenia, mucositis, nausea, vomiting, neutropenia | Creatinine increase, hypokalemia, febrile neutropenia, thrombocytopenia |
| Most Common Grade 3/4 AEs | Neutropenia, leukopenia, lymphopenia, mucositis | Hematologic toxicities (neutropenia, thrombocytopenia) |
| Efficacy (Best Response) | Stable Disease (4 out of 6 evaluable patients) | 1 Partial Response; 5 Stable Disease (out of 10 evaluable patients) |
| Feasibility Conclusion | Not feasible - Intolerable toxicity | Not warranted - Toxicity requires significant dose de-escalation; modest activity |
Here is a more detailed look at the design and critical outcomes of these clinical trials.
The experimental data indicates that combining this compound with DNA-damaging chemotherapy backbones presents major clinical hurdles.
The diagrams below summarize the clinical development journey and the mechanistic rationale behind the toxicity of these combinations.
| Cancer Type | Patient Number (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|---|
| Gynecologic Cancers | 45 | 2.2% (1 PR) | 72.7% [1] |
| Breast Cancer | 19 | 5.3% (1 PR) | 57.9% [1] |
| Colorectal Cancer (CRC) | 24 | Not Reported (See caption) | 52.2% [1] |
| Prostate Cancer (CRPC) | 19 | Not Reported (See caption) | 22.2% [1] |
| ATM Loss (Tumor Agnostic) | 36 | 8.8% (3 PR) | 64.7% [1] |
| All Patients (Dose-Expansion) | 143 | 4.5% | 49.3% [2] |
> Note on Data: Data is sourced from a phase 1b basket expansion trial testing this compound 40 mg twice daily on a 3-days-on/4-days-off schedule [1] [2]. For Colorectal and Prostate cancer, the search results did not report a specific ORR but indicated clinical benefit rates of 30.4% and 11.1%, respectively [1]. DCR is defined as the proportion of patients achieving a complete response, partial response, or stable disease.
This compound is a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) [3].
The following diagram illustrates how this compound induces replication catastrophe and apoptosis in cancer cells.
The anti-tumor effects and mechanism of this compound have been validated through multiple experimental models [3]:
In Vitro Models:
In Vivo Models:
While the data is promising, the overall ORR of 4.5% highlights the need for predictive biomarkers beyond ATM status to identify patients most likely to respond [2]. Research is ongoing to define these biomarkers, with early data suggesting that changes in circulating tumor DNA (ctDNA) may potentially predict clinical benefit [2].
The following table summarizes key findings from a 2025 comparative study that investigated the toxicology of these ATR inhibitors in mice, both alone and in combination with total body irradiation (TBI) [1] [2] [3].
| Toxicology Endpoint | Ceralasertib | Elimusertib | Berzosertib |
|---|---|---|---|
| Relative Potency | Least potent [1] [2] [3] | Most potent [1] [2] [3] | Intermediate [1] |
| Hematological Effects | Neutrophilia [1] [2] | Neutrophilia [1] [2] | Neutrophilia; modest amelioration of TBI-induced lymphopenia and leukopenia [1] [2] |
| Organ Toxicity | Cardiotoxicity observed [1] [2] [3] | Not specified in study | No cardiotoxicity observed [1] [2] |
| Impact on TBI-Induced Toxicity | Did not exacerbate TBI toxicities [1] [2] | Did not exacerbate TBI toxicities [1] [2] | Did not exacerbate TBI toxicities; partially abrogated some effects (e.g., on spleen) [1] [2] |
| Plasma Exposure | High unbound plasma concentration (potential reason for cardiotoxicity) [1] [2] | Information not available | Information not available |
Understanding the experimental context is crucial for interpreting the data. The key methodological details from the comparative in vivo toxicology study are as follows [1] [3]:
The diagrams below illustrate the scientific rationale and experimental workflow based on the study design.
| Cancer Type | Number of Patients | Disease Control Rate (DCR) | Objective Response Rate (ORR) | Study Details |
|---|---|---|---|---|
| All Cancers (Pooled) | 143 | 49.3% | 4.5% | Basket trial of advanced solid tumors with DNA damage response (DDR) defects [1]. |
| Gynecologic Cancers | 45 | 59.5% | Information missing | A subgroup deriving "meaningful, durable benefits" [1]. |
| Colorectal Cancers | 24 | Information missing | Information missing | Part of the same basket trial; specific DCR and ORR not reported in the available abstract [1]. |
> Note: The 2025 basket expansion trial is the largest ATR inhibitor monotherapy study to date. While it confirms activity in gynecologic cancers, the available data for direct, quantified comparison with colorectal cancer is incomplete [1].
The data in the table above comes from a specific clinical trial design. Understanding the methodology is crucial for interpreting the results.
The differential activity of this compound across cancer types is an active area of research, rooted in its mechanism of targeting a critical cellular process.
The diagram above illustrates the logic of ATR inhibition [2] [3]. The hypothesis is that tumors with specific underlying genomic instability (e.g., defects in homologous repair pathways like ATM) experience higher replication stress. These cells become critically dependent on the ATR-mediated backup pathway for survival. Inhibiting ATR with this compound selectively targets this vulnerability, leading to cell death.
Preclinical studies support that this compound's activity may be enhanced in the context of other DNA damage response (DDR) alterations, such as in BRCA1/2 and ATM [2] [3]. The ongoing research focus is to better define these predictive biomarkers beyond tumor histology [1].
For research and development professionals, the key takeaways are:
The following data summarizes findings from a study evaluating this compound in 21 patient-derived xenograft (PDX) models enriched for DDR alterations [1] [2]. Antitumor activity was assessed using Event-free Survival (EFS-2), defined as the time for tumor volume to double from baseline.
Table 1: this compound Monotherapy Activity in PDX Models [1] [2]
| Model Characteristic | Number of Models with Prolonged EFS-2 | Partial Response (PR) | Stable Disease (SD) |
|---|---|---|---|
| All Tested Models (n=21) | 11 out of 21 | 4 models | 4 models |
| Models with ATM Loss (n=5) | Information missing | 2 out of 5 | Information missing |
| Models with PARPi Resistance (n=5) | 3 out of 5 | Information missing | Information missing |
Table 2: Efficacy of this compound in Combination Therapies [1] Combination regimens were tested in 11 PDX models.
| Combination Therapy | Enhanced Efficacy Compared to Monotherapy |
|---|---|
| This compound + Copanlisib (PI3K inhibitor) | 3 out of 11 models |
| This compound + Niraparib (PARP inhibitor) | Enhanced activity in PARP-resistant models |
To help you evaluate the data, here are the key experimental protocols from the study [1].
(width² × length)/2. Response was categorized as:The diagrams below illustrate the logical relationship of the DNA Damage Response pathway targeted by this compound and the experimental workflow.
Figure 1: ATR Signaling Pathway and Mechanism of this compound [1] [3]. This diagram shows how replication stress leads to ATR activation and subsequent DNA repair. This compound inhibits ATR, preventing repair. This effect is synthetically lethal in tumors with pre-existing ATM deficiency.
Figure 2: In Vivo Experimental Workflow for this compound Testing [1]. This flowchart outlines the key steps in the preclinical study, from model selection through treatment and final analysis.
Research is ongoing to identify which patients are most likely to benefit from ATR inhibition like this compound.
The following table consolidates key efficacy data from clinical trials and highlights genomic alterations and other factors linked to treatment response.
| Tumor Type / Context | Reported Efficacy Metrics | Associated Biomarkers & Genomic Alterations |
|---|
| Various Advanced Solid Tumors (Clinical trial, Basket expansion) | Disease Control Rate (DCR): 49.3% [1]
Objective Response Rate (ORR): 4.5% [1] | DNA damage response (DDR) defects (tumor-agnostic) [2] [1] |
| Gynecologic Cancers (Clinical trial, Basket expansion) | DCR: 59.5% [1]
6-month PFS: 27.8% (Ovarian Cancer) [2] | BRCA1/2 mutations [2] [3] |
| Tumors with ATM Loss (Clinical trial) | DCR: 64.7% [3]
6-month PFS: 28% [3]
ORR: 8.9% [2] | ATM protein loss (by IHC) [2] [3] |
| Preclinical Pediatric Solid Tumors (PDX models) | Pronounced objective response rates, stronger than some standard chemotherapies [4] | Fusion oncoproteins (e.g., PAX3-FOXO1), oncogene amplifications (e.g., MYCN) [4] |
| PARP Inhibitor-Resistant Models (Preclinical, PDX) | Prolonged event-free survival in 3 of 5 models [5] | Alterations in DDR genes (e.g., BRCA1/2, ATM) [5] |
For research and development purposes, the table below outlines the core experimental designs from which the above data were generated.
| Study Focus | Model / Population | Elimusertib Dosing Regimen | Primary Endpoints & Assessment Methods |
|---|
| Clinical Basket Trial [2] [3] [1] | 143 patients with advanced solid tumors and DDR defects (gynecologic, prostate, colorectal, breast, ATM loss). | 40 mg twice daily, 3 days on/4 days off per week [2] [3]. Alternative schedule: 3 days on/11 days off [2] [3]. | Safety: Incidence and severity of treatment-emergent adverse events (TEAEs), graded by CTCAE [2] [3]. Efficacy: Objective Response (ORR) and Disease Control Rate (DCR) per RECIST v1.1 [2] [3] [1]. | | Preclinical Biomarker Identification [4] | 32 patient-derived xenograft (PDX) models of pediatric solid tumors (e.g., rhabdomyosarcoma, neuroblastoma). | Regimens based on those used in clinical trials [4]. | Antitumor Activity: Objective response rates in PDX models, compared to standard-of-care chemotherapies [4]. Biomarker Analysis: Molecular characterization (e.g., protein expression, genomic alterations) of responders vs. non-responders [4]. | | Mechanism & Combination Therapy [5] | 21 PDX models with various DDR alterations, including PARP inhibitor-resistant models. | Monotherapy and combination with niraparib (PARPi) or copanlisib (PI3Ki) [5]. | Efficacy: Event-free survival (EFS, time for tumor to double) in PDX models [5]. Pharmacodynamics: Immunoblotting for DNA damage markers (e.g., γH2AX, pRAD51) and pathway signaling [5]. |
This compound is a potent and selective inhibitor of the ATR kinase. ATR is a central kinase activated in response to DNA damage and replication stress. In cancer cells with underlying DDR defects (e.g., in ATM, BRCA1/2), inhibiting ATR creates a state of "synthetic lethality," where the simultaneous disruption of two DNA repair pathways leads to catastrophic DNA damage and cell death. The following diagram illustrates this key mechanism of action.
The following table synthesizes findings on how replication stress levels and related genomic alterations affect the response to ATR inhibitors like this compound.
| Tumor Replication Stress Status / Biomarker | Observed Response to this compound / ATR Inhibition | Key Supporting Experimental Data & Context |
|---|
| High Replication Stress (RS-High) [1] [2] | Sensitive. Induces replication catastrophe and apoptotic cell death [1]. Strong monotherapy antitumor effects [2]. | In vitro/Vivo Models: Breast cancer cell lines (MDA-MB-453, MDA-MB-231), xenografts, pediatric solid tumor PDX models (alveolar rhabdomyosarcoma, neuroblastoma) [1] [2]. Methods: Cell viability (MTT), colony formation, comet assay (DNA damage), flow cytometry (sub-G1, Annexin V), BrdU assay (S-phase progression) [1]. | | Oncogene-Induced Replication Stress (e.g., MYC overexpression, CCNE1 amplification) [2] [3] | Sensitive. Increases inherent replication stress, creating dependency on ATR [2]. | Context: Genomic biomarker defined by alterations in RB pathway loss (CCNE1 amp, RB1 loss) and/or oncogene-induced stress (MYC, KRAS amp) [3]. | | ATRX Mutations [4] | Sensitive. Associated with significant tumor growth inhibition and prolonged survival in PDX models [4]. | In vivo Models: Uterine leiomyosarcoma (uLMS) PDX models [4]. Methods: PDX mice treated with this compound (20 mg/kg, intermittent schedule); tumor volume measurement, Western blot (↓p-ATR, ↑apoptotic molecules) [4]. | | Low Replication Stress (RS-Low) [3] | Less responsive to monotherapy; may require combination therapy for optimal effect [3]. | Clinical Context: In an ovarian cancer trial, RS-low tumors did not benefit from gemcitabine alone but showed improved PFS when ATR inhibitor (berzosertib) was added [3]. |
For researchers looking to replicate or build upon these studies, here are the methodologies for the core experiments cited.
Cell Viability and Anti-tumor Effect Assessment (in vitro)
Colony Formation Assay (Clonogenic Survival)
Analysis of DNA Damage and Replication Stress
In Vivo Efficacy Studies (Patient-Derived Xenograft Models)
The differential response to ATR inhibition is rooted in the fundamental biology of replication stress. The diagram below illustrates the mechanistic rationale for targeting RS-high tumors with this compound and how a key biomarker signature is identified.
The evidence suggests that replication stress status is a key determinant of response to this compound:
The table below summarizes the characteristics of several ATR inhibitors based on recent preclinical and clinical studies.
| Inhibitor Name | Alternative Codes | Reported Potency (Preclinical) | Key Efficacy Findings | Notable Toxicity/Safety Profile |
|---|
| Elimusertib | BAY-1895344 | Described as the most potent of the three compared [1] | - Monotherapy efficacy in PDX models with DDR alterations (e.g., ATM loss, BRCA1/2) [2] [3].
For a deeper dive, here are the methodologies and key findings from pivotal studies cited in the comparison.
The following diagram illustrates the core mechanism of ATR kinase inhibition and its therapeutic consequences, which is the common target for all inhibitors discussed above.
The ATR kinase is a master regulator of the DNA damage response, activated by replication stress and single-stranded DNA (ssDNA). By inhibiting ATR, cancer cells are forced through mitosis with unresolved DNA damage, leading to cell death. This effect is particularly potent in tumors with underlying vulnerabilities in complementary DNA repair pathways, a concept known as synthetic lethality [8] [5].